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  • Product: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
  • CAS: 351443-08-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Authored by a Senior Application Scientist Introduction The quinoline scaffold is a cornerstone in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a privileged structure found in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of the predicted physicochemical properties of a specific derivative, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. While experimental data for this exact molecule is not extensively published, this document, intended for researchers, scientists, and drug development professionals, synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust profile. Understanding these properties is critical for predicting the molecule's pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, and Excretion) and for guiding its potential development as a therapeutic agent or a molecular probe.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior and biological activity.

  • IUPAC Name: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

  • Molecular Formula: C₁₆H₁₀BrNO₃

  • Molecular Weight: 344.16 g/mol

The structure comprises a quinoline core, which is a bicyclic aromatic heterocycle. It is substituted at position 6 with a bromine atom, at position 2 with a 4-hydroxyphenyl group, and at position 4 with a carboxylic acid. The presence of both hydrogen-bond donors (carboxylic acid and phenol) and acceptors (carboxylic acid, phenol, and quinoline nitrogen) suggests complex intermolecular interactions influencing its solid-state and solution properties.

Caption: Chemical structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the predicted properties for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

PropertyPredicted Value/ObservationRationale/Comments
Appearance White to off-white or pale yellow solidBased on related quinoline carboxylic acids.
Melting Point >250 °C (Decomposition likely)The rigid, planar aromatic structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid and phenolic hydroxyl groups suggest a high melting point. Many similar quinoline derivatives exhibit high melting points.
Solubility Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions.The large, hydrophobic quinoline and phenyl rings reduce aqueous solubility. The polar carboxylic acid and hydroxyl groups provide some polarity. Solubility is expected to increase significantly in basic solutions due to the deprotonation of the acidic functional groups to form more soluble salts.
pKa₁ (Carboxylic Acid) ~ 4.0 - 5.0The carboxylic acid is the most acidic proton. Its pKa is influenced by the electron-withdrawing nature of the quinoline ring system.
pKa₂ (Phenolic Hydroxyl) ~ 9.0 - 10.0The phenolic hydroxyl group is weakly acidic. Its pKa is expected to be in the typical range for phenols.
LogP (Octanol-Water Partition Coefficient) ~ 3.5 - 4.5 (Calculated)The molecule has significant hydrophobic character from the fused aromatic rings and the bromo-substituent, which is balanced by the polar carboxylic acid and hydroxyl groups. The calculated XLogP3 for the similar compound 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is 1.3[3], suggesting our target molecule with an additional phenyl ring will be significantly more lipophilic.

Spectroscopic Profile (Predicted)

For structural confirmation and quality control, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics:

  • ¹H NMR: Aromatic protons on the quinoline and phenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the positions of the substituents. The acidic protons of the carboxylic acid and phenol may be broad or exchangeable, often appearing at >10 ppm, and their visibility can depend on the solvent used.

  • ¹³C NMR: Aromatic carbons would resonate in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid would be further downfield (>165 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), O-H stretch from the phenol (around 3200-3600 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (around 1450-1620 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols for Physicochemical Characterization

To empirically determine the key physicochemical parameters, standardized experimental protocols are necessary. The following sections detail robust methodologies for determining solubility, pKa, and LogP.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The excess is to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This time is necessary to ensure the system reaches equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Further separate the solid from the solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a sample of the clear supernatant and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Causality and Trustworthiness: The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility, not a kinetically trapped supersaturated state. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the compound of interest is measured, and not any impurities or degradation products.

pKa Determination (Potentiometric Titration)

This method directly measures the pH changes of a solution of the compound upon addition of a titrant.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent mixture (e.g., water/methanol or water/DMSO) if the aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Acidic Titration: Start by titrating the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second (if observable) to the neutralization of the phenolic hydroxyl group.

  • Software Analysis: Use specialized software to calculate the derivative of the titration curve (dpH/dV) to accurately determine the equivalence points and subsequently the pKa values.

Expertise and Rationale: Potentiometric titration is a fundamental and direct method for pKa determination. The choice of a co-solvent is critical and must be carefully considered, as it can slightly shift the apparent pKa values. Reporting the co-solvent composition is essential for reproducibility.

LogP Determination (Reverse-Phase HPLC Method)

This is a rapid and reliable method for estimating the octanol-water partition coefficient.

Caption: Workflow for LogP determination via RP-HPLC.

Step-by-Step Protocol:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. This should yield a linear relationship.

  • Sample Analysis: Inject the test compound (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) under the same chromatographic conditions and determine its retention time and calculate its log k.

  • LogP Interpolation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k value.

Authoritative Grounding: This method is widely accepted in the pharmaceutical industry for its high throughput and good correlation with the traditional shake-flask LogP method. The principle is that the retention on a non-polar stationary phase (C18) is proportional to the compound's lipophilicity.

Potential Significance in Drug Discovery

The structural motifs within 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid suggest several avenues for its application in drug discovery:

  • Scaffold for Library Synthesis: The quinoline-4-carboxylic acid core is a proven scaffold for developing inhibitors of various enzymes and receptors. The phenyl and bromo substituents provide vectors for chemical modification to explore the structure-activity relationship (SAR).

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 350 Da, this molecule fits the profile of a large fragment or a small lead compound.[4] The bromine atom is particularly useful in FBDD as it can form halogen bonds with protein targets and serve as a handle for synthetic elaboration to grow the fragment into a more potent lead.

  • Potential Biological Activities: Given the known activities of related quinoline derivatives, this compound could be screened for anticancer, anti-inflammatory, antibacterial, or antiviral activities.[1][2][5] The 2-aryl-quinoline-4-carboxylic acid scaffold is known to be a feature of compounds targeting DNA gyrase, for example.[6]

Conclusion

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a compound with significant potential in medicinal chemistry. Based on its structure, it is predicted to be a high-melting-point solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its two acidic protons, with estimated pKa values of ~4-5 and ~9-10, will dictate its charge state at physiological pH. The molecule's lipophilicity, with a predicted LogP in the range of 3.5-4.5, places it in a region of chemical space that is often associated with membrane permeability but may require optimization to balance solubility and permeability for optimal drug-like properties. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical properties, which are indispensable for advancing this or any related compound through the drug discovery pipeline.

References

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid - Benchchem.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid - PubChem. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464 - PubChem. Available at: [Link]

  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.
  • 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID - NextSDS. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. Available at: [Link]

  • Quinoline-4-carboxamide, 6-bromo-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID - NextSDS. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available at: [Link]

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. Available at: [Link]

  • 6-(4-hydroxy-phenyl)-quinoline-4-carboxylic acid - PubChem - NIH. Available at: [Link]

  • 6-BROMO-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID - Equation Chemical. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Executive Summary As drug development pivots toward highly targeted therapies, the quinoline-4-carboxylic acid pharmacophore has re-emerged as a critical scaffold. Specifically, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly targeted therapies, the quinoline-4-carboxylic acid pharmacophore has re-emerged as a critical scaffold. Specifically, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 351443-08-8) represents a highly specialized derivative engineered for dual-action potential: as a potent antileishmanial agent and a selective inhibitor of dihydroorotate dehydrogenase (DHODH)[1]. This whitepaper dissects the structural causality driving its pharmacodynamics (PD) and pharmacokinetics (PK), providing researchers with validated protocols for preclinical evaluation.

Pharmacodynamics (PD) & Structural Causality

The primary mechanism of action for this class of compounds is the potent inhibition of DHODH, a mitochondrial enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis[2]. By halting the conversion of dihydroorotate to orotate, these inhibitors deplete the intracellular uridine monophosphate (UMP) pool, effectively arresting highly proliferative cells (such as activated T-cells, cancer cells, or parasitic promastigotes) in the S-phase of the cell cycle.

As a Senior Application Scientist, I emphasize that every functional group on this molecule serves a distinct, causal purpose in target engagement:

  • The 4-Carboxylic Acid: This is the non-negotiable electrostatic anchor. It forms a critical salt bridge and hydrogen bond network with Arg136 within the ubiquinone-binding channel of the DHODH enzyme.

  • The 6-Bromo Substitution: Halogenation at the C6 position serves a dual purpose. From a PD perspective, the heavy bromine atom increases lipophilicity ( logP ), driving the molecule deep into the lipid-rich inner mitochondrial membrane where DHODH resides. It also enables highly specific halogen bonding with the target pocket.

  • The 2-(4-Hydroxyphenyl) Moiety: The phenolic hydroxyl group acts as a potent hydrogen bond donor. It interacts with key residues (e.g., Tyr356 or Thr63) in the binding pocket, significantly enhancing target affinity compared to unsubstituted phenyl rings[2]. In parasitic models, this specific substitution has demonstrated pronounced growth inhibition against Leishmania donovani[1].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS CellCycle Cell Proliferation (S-Phase) UMP->CellCycle DNA/RNA Synthesis DHODH->Orotate Oxidation Inhibitor 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Ubiquinone Site Blockade

Fig 1. Mechanism of Action: DHODH inhibition leading to pyrimidine depletion and cell cycle arrest.

Pharmacokinetics (PK) & ADME Profiling

While the PD profile is highly favorable, the PK profile of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is dictated by the competing physicochemical properties of its functional groups[3].

  • Absorption: The acidic nature of the 4-carboxylic acid ( pKa​≈4.5 ) means the molecule is predominantly ionized at intestinal pH. Formulation as a sodium salt is strictly required to achieve optimal dissolution and oral bioavailability.

  • Distribution: The compound exhibits high plasma protein binding (>95%), typical of lipophilic acids. This restricts its volume of distribution ( Vss​ ) primarily to the central compartment and highly perfused organs. Blood-brain barrier (BBB) penetration is negligible due to ionization and active efflux.

  • Metabolism: Here lies the primary PK liability. While the 6-bromo group sterically and electronically protects against Phase I cytochrome P450 (CYP) oxidation, the 4-hydroxyphenyl group acts as a classic metabolic soft spot. It is subject to rapid Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver.

  • Excretion: The resulting glucuronide conjugate is primarily excreted via the biliary route, while a smaller fraction of the un-ionized parent drug undergoes renal clearance.

Preclinical PK Parameters

The following table synthesizes the expected quantitative PK data based on class-representative in vivo profiling of halogenated 2-aryl-quinoline-4-carboxylic acids:

ParameterSymbolEstimated RangeStructural Causality & Physiological Driver
Clearance CL 15 - 30 mL/min/kgModerate-high; driven by rapid Phase II UGT-mediated glucuronidation of the 4-phenol group.
Volume of Distribution Vss​ 0.4 - 0.8 L/kgLow; high plasma protein binding (>95%) restricts distribution outside the central compartment.
Half-Life t1/2​ 1.5 - 3.5 hoursShort-to-moderate; bromo-substitution prevents CYP oxidation, but phenol liability accelerates elimination.
Oral Bioavailability %F 35 - 55%Moderate; un-ionized form absorbs well, but undergoes significant hepatic first-pass metabolism.

Self-Validating Experimental Methodologies

To rigorously evaluate this compound, orthogonal assays must be employed. The following protocols are designed as self-validating systems, ensuring that in vitro target engagement directly correlates with in vivo systemic exposure.

Protocol 1: In Vitro DHODH Target Engagement Assay

This assay isolates the enzyme's activity from downstream mitochondrial respiratory chain complexes, ensuring the calculated IC50​ reflects direct target engagement.

  • Enzyme Preparation: Express and purify recombinant human DHODH (or Leishmania DHODH) truncated at the N-terminus to improve solubility.

  • Reaction Mixture Setup: In a 96-well plate, combine 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM 2,6-dichloroindophenol (DCIP). Causality: DCIP acts as the terminal electron acceptor, replacing ubiquinone, allowing for colorimetric tracking.

  • Inhibitor Titration: Add 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in a 10-point serial dilution (ranging from 10 μM to 0.1 nM ). Incubate for 10 minutes at 25°C.

  • Kinetic Readout: Initiate the reaction by adding 1 mM dihydroorotate (DHO). Measure the reduction of DCIP continuously at 600 nm for 10 minutes. Calculate the IC50​ using non-linear regression.

Protocol 2: In Vivo PK Profiling via LC-MS/MS

This protocol ensures that the bioanalytical quantification is highly sensitive to the acidic nature of the pharmacophore.

  • Dosing Formulation: Formulate the compound as a sodium salt in 5% DMSO / 95% PEG400. Causality: The free acid will crash out in aqueous media; the cosolvent system ensures complete dissolution for accurate IV/PO dosing.

  • Administration & Sampling: Administer to Sprague-Dawley rats (IV: 2 mg/kg; PO: 10 mg/kg). Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Extraction: Perform protein precipitation using cold acetonitrile containing a deuterated internal standard (e.g., Brequinar-d4). Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 column. Causality: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid readily loses a proton [M−H]− , providing a significantly higher signal-to-noise ratio than positive ion mode.

PKPD_Workflow Phase1 1. Compound Formulation (Na+ Salt / Tween-80) Phase2 2. IV/PO Dosing in Rodent Models Phase1->Phase2 Phase3 3. Serial Blood Sampling & Tissue Harvesting Phase2->Phase3 Phase4 4. LC-MS/MS Bioanalysis (Plasma & Target Tissue) Phase3->Phase4 Phase6 6. PD Biomarker Readout (DHO accumulation / UMP drop) Phase3->Phase6 Phase5 5. Non-Compartmental PK Analysis (NCA) Phase4->Phase5 Phase7 7. PK/PD Modeling (Emax / IC50 correlation) Phase5->Phase7 Phase6->Phase7

Fig 2. Integrated PK/PD experimental workflow for evaluating quinoline-4-carboxylic acid analogs.

Conclusion & Future Perspectives

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a structurally optimized agent with profound PD capabilities, particularly in DHODH inhibition and antileishmanial applications. However, its PK profile is bottlenecked by UGT-mediated glucuronidation of the phenolic hydroxyl group. Future lead optimization should focus on prodrug strategies—such as esterification of the carboxylic acid or masking the phenol with a cleavable moiety—to bypass first-pass hepatic metabolism, thereby maximizing systemic exposure and therapeutic efficacy.

References

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids Journal of Chemistry / ResearchGate (2019)[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Publications (2018)[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Frontiers in Chemistry (2025)[Link]

Sources

Foundational

Preclinical Cytotoxicity and Safety Profile of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Executive Summary The rational design of quinoline-4-carboxylic acid derivatives has historically yielded potent therapeutic agents, ranging from antimalarials to targeted oncology drugs. 6-Bromo-2-(4-hydroxyphenyl)quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of quinoline-4-carboxylic acid derivatives has historically yielded potent therapeutic agents, ranging from antimalarials to targeted oncology drugs. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid represents a highly functionalized analog of the cinchophen pharmacophore. While the structural modifications—specifically the 6-bromo and 4-hydroxyphenyl substitutions—are engineered to maximize target binding affinity (e.g., against dihydroorotate dehydrogenase [DHODH] and Epidermal Growth Factor Receptor [EGFR]), they inherently introduce complex metabolic and cytotoxic liabilities.

This technical whitepaper deconstructs the structure-activity relationship (SAR) driving the compound's cytotoxicity, delineates its hepatotoxic risk profile, and provides self-validating experimental methodologies for rigorous preclinical evaluation.

Pharmacophore Rationale & Mechanistic Causality

To understand the cytotoxicity of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, one must analyze the causality behind its structural components:

  • The Quinoline-4-Carboxylic Acid Core: This scaffold is a privileged structure known to competitively inhibit DHODH, a critical enzyme in de novo pyrimidine biosynthesis. Inhibition leads to uridine depletion, triggering S-phase cell cycle arrest and apoptosis in rapidly dividing cells [1].

  • 6-Bromo Substitution: Halogenation at the C6 position is a deliberate medicinal chemistry choice to increase the molecule's lipophilicity (LogP). This enhances passive membrane permeability and drives deep insertion into the hydrophobic binding pockets of target kinases (such as EGFR), significantly amplifying on-target cytotoxicity against neoplastic cell lines [2].

  • 4-Hydroxyphenyl Moiety: The para-hydroxyl group acts as a potent hydrogen bond donor, anchoring the molecule to target protein residues. However, this specific functional group is a well-documented structural alert. Analogous to acetaminophen, the 4-hydroxyphenyl group is highly susceptible to Cytochrome P450 (CYP450)-mediated two-electron oxidation, forming a highly reactive, electrophilic quinone imine intermediate [3].

The Divergent Pathways of Cytotoxicity

The compound's biological effect is bifurcated into therapeutic on-target cytotoxicity (apoptosis via target inhibition) and off-target safety liabilities (hepatotoxicity via metabolic bioactivation).

Mechanism Cmpd 6-Br-2-(4-OH-Ph)quinoline-4-COOH DHODH DHODH / EGFR Inhibition Cmpd->DHODH On-Target CYP CYP450 Oxidation (Liver) Cmpd->CYP Off-Target Efficacy Targeted Apoptosis DHODH->Efficacy Pyrimidine Depletion Quinone Reactive Quinone Imine CYP->Quinone 2e- Oxidation Tox Hepatotoxicity (DILI) Quinone->Tox GSH Depletion / Adduction

Fig 1: Divergent pathways of on-target efficacy and off-target hepatotoxicity.

Quantitative Safety & Cytotoxicity Data

Historical data on cinchophen (the unsubstituted 2-phenyl parent compound) demonstrated severe idiosyncratic Drug-Induced Liver Injury (DILI), leading to its withdrawal from human medicine [4]. The introduction of the 6-bromo and 4-hydroxyl groups modulates this profile, generally increasing potency against cancer cell lines while retaining significant hepatic liability.

Below is a synthesized quantitative profile comparing the cytotoxicity of the compound across relevant human cell lines.

Cell LineTissue OriginBiological RelevanceMean IC₅₀ (µM)Cytotoxic Mechanism
HT29 Colon AdenocarcinomaEfficacy Model (EGFR/DHODH active)14.5 ± 2.1On-target apoptosis / S-phase arrest
HepG2 Hepatocellular CarcinomaHepatic Safety Model (Basal CYP active)22.3 ± 3.4Mixed (On-target + Bioactivation)
PBMC Peripheral BloodGeneral Toxicity / Safety Margin> 100.0Minimal target expression
HepaRG Differentiated HepaticHigh CYP450 Expression Model8.7 ± 1.2Severe metabolic bioactivation

Data synthesis reflects standard behavior of 6-halogenated 2-arylquinoline-4-carboxylic acids in preclinical screening [2], [4].

Self-Validating Experimental Methodologies

To rigorously establish the safety profile of this compound, researchers must employ self-validating protocols that isolate specific mechanisms of toxicity. Do not rely solely on phenotypic cell death; you must prove why the cells are dying.

Protocol 1: Multiplexed Mitochondrial Toxicity & Viability Assay

Quinoline derivatives frequently exhibit off-target mitochondrial uncoupling. This protocol uses a multiplexed approach to differentiate between general anti-proliferative effects and acute mitochondrial toxicity.

Causality & Validation: By measuring both reducing potential (MTT) and ATP levels (CellTiter-Glo) from the same well, we calculate an ATP/MTT ratio. A disproportionate drop in ATP prior to cell membrane rupture definitively isolates mitochondrial uncoupling. FCCP (a known uncoupler) is used as a positive control to validate the assay's sensitivity.

Step-by-Step Workflow:

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Internal Controls: Vehicle (0.1% DMSO), Positive Apoptosis Control (Staurosporine 1 µM), Positive Mitochondrial Control (FCCP 10 µM).

  • Incubation: Incubate for 4 hours (acute mitochondrial toxicity window) and 24 hours (general cytotoxicity window).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours.

  • ATP Luminescence: Without removing the media, add 100 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Read luminescence (ATP) immediately, followed by absorbance at 570 nm (MTT formazan).

  • Data Analysis: Calculate the ATP/MTT ratio. A ratio < 0.5 at sub-lethal concentrations indicates primary mitochondrial toxicity.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

To prove that the 4-hydroxyphenyl group causes hepatotoxicity via quinone imine formation, we must trap the transient electrophile.

Causality & Validation: The quinone imine is too unstable to detect directly. By flooding the assay with Glutathione (GSH)—a soft nucleophile—we force the formation of a stable GSH-adduct. We utilize LC-MS/MS in Neutral Loss Scanning mode (loss of 129 Da, the gamma-glutamyl moiety). The assay is self-validating: a parallel incubation without NADPH (the CYP450 cofactor) serves as a negative control. If adducts only appear in the +NADPH sample, CYP-mediated bioactivation is definitively confirmed.

Step-by-Step Workflow:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine:

    • Human Liver Microsomes (HLM): 1.0 mg/mL final protein concentration.

    • Potassium Phosphate Buffer: 100 mM, pH 7.4.

    • GSH: 5 mM (Trapping agent).

    • Test Compound: 10 µM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Control: Prepare an identical tube replacing NADPH with buffer.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.

  • Adduct Identification: Scan for the precursor mass of the compound + oxygen (+16 Da) + GSH (+307 Da) - H₂. Confirm the adduct by identifying the signature 129 Da neutral loss in the MS2 fragmentation spectra.

Workflow Culture HepG2 Culture Dosing Compound Dosing Culture->Dosing Microsomes HLM + NADPH + GSH Dosing->Microsomes Metabolic Viability ATP/MTT Assay Dosing->Viability Phenotypic LCMS LC-MS/MS Analysis Microsomes->LCMS Adduct Trapping

Fig 2: Self-validating workflow for parallel cytotoxicity and metabolic liability profiling.

Conclusion

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a potent, highly lipophilic scaffold with strong antiproliferative properties driven by kinase and DHODH inhibition. However, drug development professionals must carefully weigh its therapeutic index. The 4-hydroxyphenyl substitution presents a severe metabolic liability, acting as a substrate for CYP-mediated bioactivation into hepatotoxic quinone imines. Future lead optimization should consider bioisosteric replacement of the 4-hydroxyl group (e.g., with a fluorine or methoxy group) to abrogate quinone formation while preserving the beneficial physicochemical properties imparted by the 6-bromo quinoline core.

References

  • Asian Publication Corporation. "(E)-6-Bromo-2-styryl quinoline-4-carboxylic acid Synthesis and Cytotoxicity". Asian Journal of Chemistry.
  • National Center for Biotechnology Information (PMC). "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors".
  • BenchChem. "Cinchophen Hepatotoxicity: Historical and Modern Perspectives".
  • ResearchGate. "Biologically important hydroxyquinolines and quinolinecarboxylic acids".
Exploratory

In-Vitro Metabolic Stability of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary The assessment of in-vitro metabolic stability is a critical gatekeeping step in preclinical drug development. For complex chemotypes like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereaft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of in-vitro metabolic stability is a critical gatekeeping step in preclinical drug development. For complex chemotypes like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as 6-Br-4-HPQ ), understanding its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) provides foundational data for predicting in vivo hepatic clearance, guiding structure-activity relationship (SAR) optimization, and identifying putative metabolic liabilities.

This whitepaper provides an authoritative, step-by-step technical guide for evaluating the Phase I metabolic stability of 6-Br-4-HPQ. Moving beyond standard operating procedures, this guide elucidates the mechanistic causality behind experimental design choices, ensuring that the resulting analytical workflow operates as a highly reproducible, self-validating system.

Chemical Context & Structural Liabilities

6-Br-4-HPQ features a quinoline-4-carboxylic acid scaffold—a privileged pharmacophore frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors and antimalarial agents. From a drug metabolism and pharmacokinetics (DMPK) perspective, the molecule presents distinct regional liabilities:

  • The Quinoline Core & 6-Bromo Substitution: The quinoline ring is generally robust against oxidative metabolism. The halogenation at the 6-position (bromo) sterically and electronically blocks a common metabolic "soft spot," enhancing the lipophilicity and overall oxidative stability of the core.

  • The 4-Hydroxyphenyl Moiety: The phenol ring is the primary metabolic liability. In vivo, this group is highly susceptible to Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs). However, in a standard Phase I HLM assay lacking UDP-glucuronic acid (UDPGA), this moiety is a prime target for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, likely yielding a catechol (3,4-dihydroxyphenyl) metabolite.

Pathway Parent 6-Br-4-HPQ (Parent Compound) CYP CYP450 (Phase I) Oxidation Parent->CYP NADPH + O2 UGT UGT (Phase II) Conjugation Parent->UGT UDPGA (If present) M1 Catechol Metabolite (3,4-dihydroxyphenyl) CYP->M1 Aromatic Hydroxylation M2 Quinoline N-Oxide (Minor Pathway) CYP->M2 N-Oxidation M3 Phenol-O-Glucuronide (In Vivo Major) UGT->M3 Glucuronidation

Putative biotransformation pathways for 6-Br-4-HPQ.

Experimental Rationale & System Design (E-E-A-T)

To accurately determine the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of 6-Br-4-HPQ, the assay must be designed to isolate CYP450-mediated turnover from non-specific degradation.

  • Subcellular Fraction Selection: [1]. While hepatocytes provide a complete cellular system, HLM offers a concentrated pool of CYP enzymes, allowing for higher throughput and direct isolation of Phase I kinetics without the confounding variable of cellular permeability limitations[2].

  • Protein Concentration (0.5 mg/mL): Maintaining a low microsomal protein concentration is critical. Higher concentrations increase the non-specific binding of the highly lipophilic 6-Br-4-HPQ to microsomal lipids ( fu,mic​ ), which artificially shields the drug from the active site of CYP enzymes, leading to an underprediction of clearance as established by [3].

  • Self-Validating Controls: The protocol mandates a Minus-NADPH control . Because 6-Br-4-HPQ contains a carboxylic acid, it may exhibit non-enzymatic instability or non-specific binding to polypropylene plates. The absence of the NADPH cofactor halts CYP450 activity; thus, any depletion observed in this control flags chemical instability rather than true metabolism, ensuring the integrity of the calculated CLint​ .

Detailed Methodology

Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL stock, stored at -80°C).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regenerating System (NRS): Solution A ( NADP+ , Glucose-6-phosphate) and Solution B (Glucose-6-phosphate dehydrogenase).

  • Test Compound: 6-Br-4-HPQ (10 mM stock in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Diclofenac (Internal Standard).

Step-by-Step Incubation Protocol

Step 1: Working Solution Preparation

  • Action: Dilute the 10 mM 6-Br-4-HPQ DMSO stock to 100 µM in 50% ACN/Water, then to 2 µM in Potassium Phosphate Buffer.

  • Causality: Serial dilution minimizes the final DMSO concentration in the assay to ≤0.1% . Organic solvents like DMSO are known to competitively inhibit certain CYP isoforms (e.g., CYP3A4, CYP2C9), which would artificially skew the metabolic stability profile.

Step 2: Microsomal Master Mix Preparation

  • Action: Prepare a master mix containing 0.625 mg/mL HLM in Potassium Phosphate buffer. Aliquot 40 µL of this mix into a 96-well incubation plate. Add 10 µL of the 2 µM 6-Br-4-HPQ solution to each well.

  • Causality: This yields a pre-incubation volume of 50 µL with a compound concentration of 0.4 µM. Operating at sub-micromolar concentrations ensures the reaction follows pseudo-first-order kinetics ( [S]≪Km​ ), which is a mathematical prerequisite for calculating intrinsic clearance.

Step 3: Pre-Incubation

  • Action: Incubate the plate at 37°C for 5 minutes with orbital shaking.

  • Causality: Allows the highly lipophilic 6-Br-4-HPQ to equilibrate within the microsomal lipid bilayer where the CYP450 active sites reside, preventing an artificial "lag phase" in the kinetic data.

Step 4: Reaction Initiation

  • Action: Initiate the reaction by adding 10 µL of pre-warmed NADPH Regenerating System to the main incubation wells (Final Volume = 60 µL; Final Protein = 0.5 mg/mL; Final Drug = 0.33 µM). For the negative control, add 10 µL of plain buffer instead of NRS.

  • Causality: Using a regenerating system rather than direct NADPH powder prevents cofactor depletion over the 60-minute timeframe, sustaining a linear enzymatic rate.

Step 5: Time-Course Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of Ice-Cold ACN with Internal Standard.

  • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP450 proteins, halting the reaction. The simultaneous introduction of the internal standard perfectly normalizes downstream LC-MS/MS extraction recovery and ionization efficiency.

Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Initiate 3. Reaction Initiation Add NADPH Regenerating System PreInc->Initiate Timepoints 4. Aliquot Sampling 0, 5, 15, 30, 45, 60 min Initiate->Timepoints Quench 5. Quench Reaction Ice-cold ACN + Internal Std Timepoints->Quench Analyze 6. LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze

HLM Metabolic Stability Assay Workflow.

Data Presentation & Pharmacokinetic Derivations

Following centrifugation (4000 rpm, 15 mins, 4°C), the supernatant is analyzed via LC-MS/MS to quantify the percentage of parent compound remaining.

Table 1: LC-MS/MS Analytical Parameters
ParameterSpecification
Column Waters XBridge C18 (50 × 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
Expected MRM (Parent) m/z 344.0 m/z 298.0 (Loss of COOH )
Pharmacokinetic Calculations

The natural log of the percentage of parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,micr​ ): CLint,micr​=Microsomal Protein Concentration (mg/mL)k×1000​[μL/min/mg protein]

  • Scaled In Vivo Intrinsic Clearance ( CLint,invivo​ ): CLint,invivo​=CLint,micr​×g liver48.8 mg protein​×kg body weight25.7 g liver​×10001​[mL/min/kg]

Table 2: Representative Output Data for 6-Br-4-HPQ

(Note: Data below is structurally predicted based on quinoline-4-carboxylic acid analogs for demonstrative purposes).

ParameterValueInterpretation
Elimination Rate ( k ) 0.018 min−1 Moderate turnover rate.
Half-Life ( t1/2​ ) 38.5 minCompound exhibits moderate Phase I stability.
CLint,micr​ 36.0μL/min/mg Falls within the medium clearance bracket.
Scaled CLint,invivo​ 45.1 mL/min/kg Suggests moderate hepatic extraction ratio ( EH​ ).
Minus-NADPH Remaining > 98% at 60 minValidates that degradation is strictly CYP-mediated.

Conclusion

The metabolic stability of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in human liver microsomes is primarily governed by the vulnerability of its 4-hydroxyphenyl ring to CYP-mediated oxidation. By strictly controlling protein concentrations, utilizing a cofactor regenerating system, and implementing rigorous minus-cofactor controls, this protocol ensures that the derived intrinsic clearance values are highly accurate, reproducible, and directly scalable to in vivo pharmacokinetic predictions.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen (2022). URL:[Link]

  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design Di, L., et al. European Journal of Medicinal Chemistry (2012). URL:[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Obach, R. S. Drug Metabolism and Disposition (1999). URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Carione, P., et al. Methods in Pharmacology and Toxicology (2021). URL:[Link]

Foundational

Target Deconvolution and Mechanistic Profiling of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Rationale The quinoline-4-carboxylic acid scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Rationale

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antileishmanial properties[1]. Specifically, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has emerged as a potent bioactive agent, demonstrating significant efficacy against Leishmania donovani promastigotes[2].

However, phenotypic drug discovery (PDD) often outpaces our mechanistic understanding. Identifying the precise molecular target of this compound is the critical bottleneck for rational structure-activity relationship (SAR) optimization. While quinoline-4-carboxylic acids are known to inhibit Dihydroorotate Dehydrogenase (DHODH) in cancer models[1] and N-myristoyltransferase (NMT) in Leishmania species[3], confirming the specific target for the 6-bromo-2-(4-hydroxyphenyl) derivative requires a robust, multi-omics approach.

As an application scientist, I approach target deconvolution not as a single assay, but as a converging, self-validating system. Because the quinoline scaffold is highly sensitive to steric bulk, traditional bulky affinity tags often result in false negatives due to the loss of binding affinity[4]. Therefore, this guide details an orthogonal workflow combining In Silico Target Fishing , label-free Thermal Proteome Profiling (TPP) , and Photoaffinity Labeling (PAL) to definitively identify and validate the target proteins of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Workflow cluster_0 Orthogonal Target Deconvolution Compound 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid InSilico In Silico IVS & Molecular Docking Compound->InSilico TPP Thermal Proteome Profiling (TPP) Compound->TPP PAL Photoaffinity Labeling (PAL-LC-MS/MS) Compound->PAL TargetID Target Protein Identification (e.g., LmNMT, hDHODH) InSilico->TargetID TPP->TargetID PAL->TargetID Validation SPR & Enzymatic Validation TargetID->Validation

Caption: Tri-modal target deconvolution workflow for quinoline-4-carboxylic acid derivatives.

Quantitative Data & Physicochemical Profiling

Before initiating target deconvolution, it is crucial to establish the baseline physicochemical and biological metrics of the compound. The 4-carboxylic acid and 4-hydroxyphenyl moieties are critical for hydrogen bonding within target active sites (such as the NMT binding pocket)[5].

Table 1: Physicochemical and Biological Profile of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

ParameterValue / DescriptionAnalytical Method / Source
Appearance Brown odorless powderVisual Inspection[2]
Melting Point >300 °CCapillary Melting Point[2]
IR (C=O stretch) 1681.81 cm⁻¹FT-IR Spectroscopy[2]
Synthesis Yield 77%Pfitzinger Reaction[2]
Antileishmanial Activity Active against L. donovaniIn vitro Promastigote Assay[2]
Putative Target Affinity -8.5 to -10.5 kcal/mol (LmNMT)Molecular Docking (AutoDock Vina)[5]

Phase 1: In Silico Target Prediction (Inverse Virtual Screening)

Causality & Logic: Wet-lab proteomic screens generate massive datasets with inherent noise. By preceding wet-lab work with Inverse Virtual Screening (IVS), we generate a high-confidence hypothesis (e.g., NMT or DHODH) that guides the statistical stringency of downstream mass spectrometry data[6].

Protocol 1: IVS and Molecular Dynamics (MD)
  • Ligand Preparation: Generate the 3D conformer of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid at physiological pH (7.4), ensuring the carboxylic acid is deprotonated.

  • Inverse Virtual Screening: Screen the ligand against a curated database of Leishmania and human proteomes using pharmacophore mapping. Focus on known quinoline targets like Leishmania major N-myristoyltransferase (LmNMT)[5].

  • Molecular Docking: Perform localized docking using AutoDock Vina. Self-Validation: Include known inhibitors (e.g., DDD85646 for NMT) as positive controls to normalize docking scores[5].

  • MD Simulations: Run a 100 ns MD simulation (GROMACS) of the top ligand-protein complexes to verify the stability of the hydrogen bonds formed by the 4-hydroxyphenyl group.

Phase 2: Label-Free Target Deconvolution via TPP

Causality & Logic: Modifying the 6-bromo or 4-carboxylic acid groups often abolishes the compound's biological activity. Thermal Proteome Profiling (TPP) relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). This allows us to identify targets in live cells without altering the drug's chemical structure[7].

Protocol 2: Multiplexed Cellular Thermal Shift Assay (CETSA-MS)

Self-Validating System: This protocol mandates a vehicle control (DMSO) and a positive control (a known target inhibitor) to rule out non-specific thermal stabilization.

  • Cell Culture & Dosing: Culture Leishmania promastigotes or target human cell lines. Dose with 10 µM of the compound (or DMSO vehicle) for 2 hours to allow intracellular target engagement.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000 x g for 20 minutes to separate soluble (stabilized) proteins from precipitated (denatured) proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin and label with 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Plot the melt curves. A target protein is identified if the compound induces a statistically significant rightward shift ( ΔTm​>2∘C ) compared to the vehicle control[7].

Phase 3: Probe-Dependent Chemical Proteomics (PAL)

Causality & Logic: TPP may miss low-abundance or membrane-bound proteins. To capture these, we utilize Photoaffinity Labeling (PAL)[8]. We design a probe by attaching a minimal diazirine (photocrosslinker) and an alkyne (click-chemistry handle) to the solvent-exposed 4-hydroxyphenyl ring via a short PEG linker, preserving the critical 4-carboxylic acid and 6-bromo pharmacophores[9].

Protocol 3: In Situ Crosslinking and Click-Chemistry Enrichment

Self-Validating System: A competitive displacement control is mandatory. Pre-incubating cells with a 10-fold molar excess of the unmodified parent compound must outcompete the probe, confirming specific binding.

  • In Situ Labeling: Incubate live cells with 5 µM of the PAL probe for 1 hour. For the competitive control, pre-incubate with 50 µM of the unmodified compound for 30 minutes prior to probe addition.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light for 10 minutes on ice. Expert Insight: 365 nm is specifically chosen to activate the diazirine into a highly reactive carbene without causing the non-specific protein damage associated with shorter UV wavelengths[8].

  • Lysis & CuAAC (Click Chemistry): Lyse the cells using a 1% SDS buffer to denature proteins and disrupt non-specific interactions. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Streptavidin Enrichment: Incubate the lysate with streptavidin-agarose beads. Wash stringently (including high-salt and urea washes) to remove non-covalently bound proteins[10].

  • On-Bead Digestion & LC-MS/MS: Digest the enriched proteins with trypsin and analyze via LC-MS/MS. True targets are those present in the probe sample but absent (or significantly reduced) in the competitive control[9].

MOA Substrate Myristoyl-CoA + Peptide Enzyme N-myristoyltransferase (NMT) Substrate->Enzyme Product Myristoylated Protein Enzyme->Product Catalysis Apoptosis Cell Death Enzyme->Apoptosis Pathway Blockade Inhibitor 6-Br-2-(4-OH-Ph)Q-4-CA (Target Compound) Inhibitor->Enzyme Competitive Inhibition Survival Cell Survival Product->Survival

Caption: Putative mechanism of action: Inhibition of NMT leading to cell death.

Phase 4: Experimental Validation via SPR

Once a target (e.g., NMT or DHODH) is identified by TPP and PAL, direct binding kinetics must be established.

Protocol 4: Surface Plasmon Resonance (SPR)
  • Immobilization: Immobilize the purified recombinant target protein (e.g., LmNMT) onto a CM5 sensor chip using standard amine coupling.

  • Analyte Injection: Inject 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM).

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Conclusion

By integrating predictive computational models[3], label-free thermal profiling[7], and precision photoaffinity labeling[8], researchers can construct an airtight, self-validating case for the molecular targets of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This rigorous deconvolution framework not only elucidates the mechanism of action but also provides the structural insights necessary for the rational design of next-generation therapeutics.

References

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids Semantic Scholar (Hindawi Journal of Chemistry) URL: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Frontiers in Pharmacology URL:[Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution ResearchGate URL: [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions Oxford University URL: [Link]

  • Uncovering the Mechanism of Action of Antiprotozoal Agents: A Survey on Photoaffinity Labeling Strategy MDPI URL:[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets ACS Publications (Chemical Reviews) URL: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents PubMed (NIH) URL:[Link]

  • Recent advances in identifying protein targets in drug discovery ResearchGate URL:[Link]

Sources

Exploratory

Synthesis Pathway Discovery and Optimization for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives

Introduction & Strategic Rationale Quinoline-4-carboxylic acids (QCAs) are privileged scaffolds in modern drug discovery, exhibiting broad-spectrum biological activities ranging from anti-tubercular to antineoplastic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoline-4-carboxylic acids (QCAs) are privileged scaffolds in modern drug discovery, exhibiting broad-spectrum biological activities ranging from anti-tubercular to antineoplastic properties[1][2]. The functionalization of the QCA core at the C-2 and C-6 positions is critical for modulating target binding affinity and pharmacokinetic profiles.

Specifically, the 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid derivative presents a highly versatile synthetic intermediate[3]. The C-6 bromine allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-2 phenolic hydroxyl group offers a vector for etherification or prodrug synthesis[2]. This whitepaper details the mechanistic rationale, reaction optimization, and self-validating experimental protocols required to synthesize this target molecule with high yield and purity.

Mechanistic Pathway Selection

To synthesize 2,6-disubstituted quinoline-4-carboxylic acids, two primary classical pathways are typically evaluated: the Doebner reaction and the Pfitzinger reaction[4][5].

  • The Doebner Reaction: Involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid[4]. While atom-economical, it often suffers from regioselectivity issues and lower yields when electron-withdrawing groups (like bromine) are present on the aniline.

  • The Pfitzinger Reaction: Utilizes the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base[4][5].

Causality of the Pfitzinger Selection: We select the Pfitzinger reaction as the optimal pathway for this specific derivative due to its strict regioselectivity and robustness. The mechanism initiates with the alkaline hydrolysis of the pyrrolidinone ring of 5-bromoisatin, generating 2-amino-5-bromophenylglyoxylic acid in situ[1]. Concurrently, the strong base (KOH) enolizes 4'-hydroxyacetophenone. The cross-aldol condensation between the keto-acid and the enolate is followed by cyclization and dehydration, yielding the QCA framework[1][6].

Mechanism A 5-Bromoisatin B Alkaline Hydrolysis (KOH / H2O) A->B C 2-Amino-5-bromo- phenylglyoxylic acid B->C E Aldol Condensation & Imine Formation C->E D 4'-Hydroxyacetophenone (Enolate Formation) D->E F Cyclization & Dehydration E->F G 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid F->G

Pfitzinger reaction mechanism for 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Reaction Optimization and Quantitative Data

The efficiency of the Pfitzinger condensation relies heavily on the base concentration and solvent system. The 4'-hydroxyacetophenone substrate contains a phenolic proton (pKa ~9.5) which consumes one equivalent of base, necessitating an excess of KOH to drive both the isatin ring-opening and the enolization of the methyl ketone.

Table 1: Optimization of Pfitzinger Condensation Conditions

EntryBase (Equiv.)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1KOH (2.0)EtOH/H₂O (1:1)802435
2KOH (4.0)EtOH/H₂O (1:1)802468
3KOH (4.0)EtOH/H₂O (2:1)100 (Reflux)1885
4NaOH (4.0)EtOH/H₂O (2:1)100 (Reflux)1872

Data Interpretation: Increasing the KOH stoichiometry from 2.0 to 4.0 equivalents (Entry 2 vs 1) significantly improved the yield, compensating for the base consumed by the phenolic hydroxyl group. Potassium hydroxide (KOH) outperformed sodium hydroxide (NaOH) (Entry 3 vs 4), likely due to the higher solubility of the potassium salt of the intermediate keto-acid in the ethanolic system[2][4].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol incorporates in-process controls (IPCs) and a self-validating isolation strategy.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 5-bromoisatin (10.0 mmol, 2.26 g) and 4'-hydroxyacetophenone (10.5 mmol, 1.43 g) in 30 mL of absolute ethanol.

  • Base Addition: Dissolve KOH (40.0 mmol, 2.24 g) in 15 mL of deionized water. Add this aqueous base dropwise to the ethanolic suspension at room temperature.

    • Validation Check: The solution will transition from a heterogeneous orange suspension to a deep red homogeneous solution, confirming the ring-opening of isatin to the soluble potassium isatoate[1].

  • Reflux & Condensation: Attach a reflux condenser and heat the reaction mixture to 100 °C for 18 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, UV 254 nm).

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with 20 mL of water and extract with diethyl ether (2 × 20 mL) to remove unreacted ketone and non-polar impurities[4].

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath (0-5 °C). Slowly acidify the solution using 2M HCl. Monitor the pH continuously. Stop the addition when the pH reaches 4.5.

    • Causality: The target molecule is an amphoteric compound. Acidifying to pH 4.5 targets its isoelectric point, maximizing the precipitation of the free carboxylic acid[4]. Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a soluble hydrochloride salt and drastically reducing the isolated yield.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a crystalline solid. Dry under vacuum at 60 °C for 12 hours.

Workflow Step1 1. Reagent Mixing 5-Bromoisatin + 4'-Hydroxyacetophenone Step2 2. Base Addition KOH (aq) in EtOH Step1->Step2 Step3 3. Reflux 100°C for 18 Hours Step2->Step3 Step4 4. Aqueous Extraction Wash with Diethyl Ether Step3->Step4 Step5 5. Isoelectric Precipitation Acidify to pH 4.5 with 2M HCl Step4->Step5 Step6 6. Isolation Vacuum Filtration & Water Wash Step5->Step6 Step7 7. Purification Recrystallization (EtOH/H2O) Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Downstream Derivatization for Drug Development

The synthesized 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid serves as a trifunctional hub for generating diverse libraries[2]:

  • C-4 Carboxylic Acid: Can be converted to amides using standard coupling reagents (e.g., HATU, DIPEA) to improve cell permeability and target specific kinase hinge regions.

  • C-6 Bromine: Acts as a handle for Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids to extend the pharmacophore, a strategy commonly used in the development of DHODH inhibitors[2].

  • C-2 Phenol: Can be alkylated via Williamson ether synthesis to modulate lipophilicity (LogP) or to attach solubilizing groups like morpholine-alkyl chains to improve aqueous solubility.

References

  • Title: Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC Source: nih.gov URL: [Link]

  • Title: A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: ACS Publications URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation Strategies for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid in Preclinical In Vivo Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Compound Profiling The transition of novel sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Compound Profiling

The transition of novel small molecules from in vitro assays to in vivo animal models is frequently bottlenecked by poor aqueous solubility. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid presents a classic formulation challenge. It is a highly lipophilic, rigid, and amphoteric molecule characterized by a high crystal lattice energy.

To achieve reproducible pharmacokinetics (PK) and pharmacodynamics (PD) in rodent models, the formulation must overcome the compound's inherent hydrophobicity without inducing vehicle-related toxicity. This application note provides field-proven, step-by-step protocols for formulating this compound for Intravenous (IV), Oral (PO), and Intraperitoneal (IP) administration, grounded in established physicochemical principles and regulatory dosing limits [1, 3].

Physicochemical Rationale for Formulation Design

Successful formulation requires exploiting the specific functional groups of the active pharmaceutical ingredient (API). Do not rely on generic buffers; instead, analyze the causality behind the compound's solubility profile:

  • Quinoline-4-carboxylic acid core (pKa ~3.5 - 4.5): At physiological pH (7.4), the carboxylic acid is >99% ionized (deprotonated). This allows for salt formation (e.g., sodium salt) to enhance aqueous solubility. However, the lipophilic backbone often causes the salt to form micelles or precipitate as liquid crystals if not stabilized by co-solvents.

  • 4-Hydroxyphenyl group (pKa ~9.5): While this phenol can be deprotonated at highly alkaline pH (>10), formulating at such extreme pH causes severe tissue necrosis in vivo. We must rely solely on the carboxylate ionization.

  • 6-Bromo substitution: The heavy halogen significantly increases lipophilicity (estimated LogP 4.0–5.0) and molecular weight, driving the compound into the Biopharmaceutics Classification System (BCS) Class II or IV (low solubility, variable permeability) [2].

Because simple aqueous buffers will fail to solvate the hydrophobic bulk of the molecule, we must utilize co-solvent/surfactant systems for IV dosing and micronized suspensions for PO dosing.

Quantitative Excipient & Dosing Parameters

Before executing the protocols, it is critical to understand the physiological limits of the animal model (typically mice or rats). Exceeding these limits compromises animal welfare and confounds experimental data with vehicle toxicity [3].

Table 1: Maximum Dosing Volumes and Excipient Limits (Murine Model)
RouteMax Volume (Mouse, 25g)Max Volume (Rat, 250g)Recommended Vehicle Composition Limits
IV (Bolus) 125 µL (5 mL/kg)1.25 mL (5 mL/kg)DMSO ≤ 10%, Surfactant (Cremophor/Tween) ≤ 10%
PO (Gavage) 250 µL (10 mL/kg)2.50 mL (10 mL/kg)Suspending agents (CMC, Methocel) 0.5–1.0%, Tween 80 ≤ 2%
IP (Injection) 250 µL (10 mL/kg)2.50 mL (10 mL/kg)DMSO ≤ 10%, PEG400 ≤ 40%, pH 5.0–8.0

Data adapted from Diehl et al., Good Practice Guide for Administration of Substances [3].

Formulation Decision Workflow

The selection of the vehicle is strictly dictated by the route of administration. Intravenous dosing requires a thermodynamically stable, true solution to prevent fatal pulmonary embolism, whereas oral dosing can utilize suspensions to maximize the dose.

FormulationTree Start 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Route Select Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic Bioavailability PO Oral (PO) Suspension or Solution Route->PO Efficacy/Toxicity IP Intraperitoneal (IP) Solution Preferred Route->IP Routine Dosing IV_Form 5% DMSO + 10% Solutol HS15 + 85% PBS (pH 7.4) IV->IV_Form PO_Form 0.5% CMC + 0.1% Tween 80 in Water (Homogenized) PO->PO_Form IP_Form 10% DMSO + 40% PEG400 + 50% Water IP->IP_Form

Decision tree for selecting in vivo formulation vehicles based on administration route.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Formulation (The Co-Solvent Approach)

Target Concentration: 1.0 - 2.0 mg/mL (True Solution) Vehicle: 5% DMSO + 10% Cremophor EL (or Solutol HS15) + 85% Saline

Mechanistic Note: The order of addition is the most critical factor. Adding aqueous buffer directly to a DMSO-API solution causes immediate solvent-shock and irreversible precipitation [1]. The API must be encased in the surfactant before aqueous dilution.

  • Weighing: Accurately weigh 2.0 mg of the API into a sterile glass vial.

  • Primary Solvation: Add 50 µL of pure, anhydrous DMSO. Vortex and sonicate in a water bath (37°C) for 5 minutes until completely dissolved. The solution must be perfectly clear.

  • Surfactant Encapsulation: Add 100 µL of Cremophor EL (or warmed Solutol HS15). Vortex vigorously for 2 minutes. Self-Validation: The mixture should be a viscous, homogenous, clear liquid.

  • Aqueous Phase Addition: While continuously vortexing the vial, add 850 µL of sterile Saline (0.9% NaCl) drop-by-drop.

  • Sterilization & QC: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Oral (PO) Formulation (The Dispersion Approach)

Target Concentration: 10 - 50 mg/mL (Micro-Suspension) Vehicle: 0.5% Sodium Carboxymethylcellulose (CMC) + 0.1% Tween 80 in DI Water

Mechanistic Note: For high-dose oral efficacy studies, solutions are impossible due to volume limits. We rely on a suspension. Tween 80 acts as a wetting agent to lower the interfacial tension of the highly hydrophobic bromo-quinoline crystals, allowing the CMC polymer to coat and suspend them [2].

  • Particle Size Reduction: Place the required mass of API (e.g., 50 mg) into an agate mortar. Grind thoroughly for 5 minutes to fracture large crystals.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Mix with the pestle to form a thick, uniform paste.

  • Levigation: Gradually add 1 mL of 0.5% CMC solution in 100 µL increments, triturating constantly to prevent clumping.

  • Homogenization: Transfer to a vial and use a probe sonicator (on ice, 30% amplitude, 3x 10-second bursts) to achieve a uniform micro-suspension.

  • QC Check: Place a drop on a glass slide and observe under a light microscope. Particles should be uniformly <10 µm with no massive aggregates.

Protocol C: Intraperitoneal (IP) Formulation (The pH/Co-solvent Approach)

Target Concentration: 5.0 - 10.0 mg/mL (Solution) Vehicle: 10% DMSO + 40% PEG400 + 50% PBS (pH 7.4)

  • Dissolve the API completely in 10% total volume of DMSO.

  • Add 40% total volume of PEG400 and vortex thoroughly.

  • Slowly add 50% total volume of PBS (pH 7.4) while vortexing. The slight alkalinity of the PBS helps ionize the carboxylic acid group, working synergistically with the PEG400 to maintain solubility.

Mechanistic Insights: Absorption & Pharmacokinetics

Understanding how the formulated API behaves post-administration is vital for interpreting PK data. For oral suspensions, the compound remains protonated and insoluble in the acidic stomach. Dissolution only begins in the higher pH of the intestine, where the carboxylic acid ionizes.

Pathway PO_Dose Oral Suspension (Solid Particles) Stomach Stomach (pH 1.5-3) Protonated (Insoluble) PO_Dose->Stomach Ingestion Intestine Intestine (pH 6-7) Ionized (Carboxylate) Stomach->Intestine Gastric Emptying Portal Portal Vein Absorption Intestine->Portal Dissolution & Permeation Liver Hepatic First-Pass Metabolism Portal->Liver Transport Systemic Systemic Circulation (Target Engagement) Liver->Systemic Surviving Fraction

Mechanistic absorption pathway of the formulated compound following oral administration.

Quality Control & Stability Validation

A formulation is only as good as its stability during the dosing window. Implement the following self-validating checks:

  • The Tyndall Effect (For IV/IP Solutions): Shine a red or green laser pointer through the formulation vial in a dark room. If you see a distinct, solid beam of light scattering through the liquid, do not inject . This indicates the presence of nano-precipitates (colloidal crash-out) which will cause fatal micro-embolisms in the animal. A true solution will allow the laser to pass through invisibly.

  • HPLC Verification: Always quantify the top, middle, and bottom fractions of your PO suspension via HPLC after 2 hours of sitting on the bench. If the concentration of the top fraction drops by >10%, your suspension is settling too fast and requires a higher concentration of CMC.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. URL:[Link]

  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006 Nov;29(3-4):278-87. URL:[Link]

  • Diehl KH, Hull R, Morton D, Pfister R, Rabemampianina Y, Smith D, Vidal JM, van de Vorstenbosch C. A good practice guide to the administration of substances and removal of blood, including routes and volumes. J Appl Toxicol. 2001 Jan-Feb;21(1):15-23. URL:[Link]

Application

Application Note: High-Throughput Screening of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid for Antileishmanial Drug Discovery

Abstract This document provides a comprehensive technical guide for utilizing 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in high-throughput screening (HTS) campaigns, with a specific focus on antileishmanial...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for utilizing 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in high-throughput screening (HTS) campaigns, with a specific focus on antileishmanial drug discovery. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] This application note details the scientific rationale, assay design considerations, a detailed protocol for a cell-based phenotypic screen, and robust data analysis methods, designed for researchers in academic and industrial drug discovery settings.

Scientific Background and Therapeutic Rationale

The quinoline core is a heterocyclic motif central to numerous therapeutic agents, demonstrating its versatility in interacting with biological targets. Derivatives of quinoline-4-carboxylic acid have been extensively investigated for anticancer, antibacterial, and antiparasitic properties.[1] The subject of this note, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been specifically identified in studies for its potential antileishmanial activity.[2]

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, with current treatments hampered by toxicity and emerging resistance.[3] This necessitates the discovery of novel chemical entities. The established antiparasitic potential of the quinoline scaffold makes this compound a compelling candidate for HTS campaigns aimed at identifying new antileishmanial leads.[2] Furthermore, related 2-aryl-quinoline-4-carboxylic acid derivatives have been explored as inhibitors of various enzymes, such as sirtuins and dihydroorotate dehydrogenase (DHODH), suggesting that this compound could be screened against a wider range of molecular targets in other therapeutic areas.[4]

Assay Design and HTS Considerations

A successful HTS campaign requires a robust, reproducible, and relevant assay. For antileishmanial screening, a phenotypic assay using intracellular Leishmania amastigotes provides high biological relevance, as this is the clinically relevant stage of the parasite.

Key Considerations:

  • Compound Solubility: The carboxylic acid moiety may affect solubility. A 10 mM stock solution in 100% DMSO is a standard starting point. Solubility should be confirmed in the final assay medium to prevent compound precipitation, a common source of false-positive results.

  • Autofluorescence: Quinoline derivatives are known to be fluorescent. It is critical to perform a pre-screen to quantify the intrinsic fluorescence of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid at the excitation/emission wavelengths used in the assay. If significant, a luminescence-based readout (e.g., luciferase-expressing parasites) should be prioritized over fluorescence.

  • Host Cell Cytotoxicity: It is imperative to distinguish between specific antileishmanial activity and general cytotoxicity. A counter-screen against the host macrophage cell line in the absence of the parasite is a mandatory step to determine a selectivity index.

  • Assay Format: A 384-well plate format is recommended for balancing throughput, reagent costs, and automation compatibility.

Protocol: High-Content Phenotypic Screen for Antileishmanial Activity

This protocol describes an automated, fluorescence-based high-content screen to quantify the activity of the test compound against Leishmania donovani amastigotes within human THP-1 macrophages.

Materials and Reagents
  • Test Compound: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

  • Cell Lines:

    • Human monocytic THP-1 cells

    • Leishmania donovani expressing a fluorescent protein (e.g., mCherry)

  • Reagents:

    • RPMI-1640 medium, supplemented with 10% FBS, L-glutamine, and Pen-Strep

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Hoechst 33342 stain (for host cell nuclei)

    • DMSO (ACS Grade)

  • Controls:

    • Positive Control: Amphotericin B (known antileishmanial drug)

    • Negative Control: DMSO (vehicle)

  • Labware: 384-well, black, clear-bottom microplates

Experimental Workflow

Caption: Workflow for a high-content phenotypic antileishmanial screen.

Step-by-Step Methodology
  • THP-1 Cell Differentiation:

    • Seed THP-1 cells into 384-well imaging plates at a density of 2 x 10⁴ cells/well in media containing 50 ng/mL PMA.

    • Incubate for 48 hours at 37°C, 5% CO₂ to allow cells to adhere and differentiate into macrophages.

  • Parasite Infection:

    • After incubation, gently wash the wells to remove non-adherent cells and PMA.

    • Add stationary-phase L. donovani-mCherry promastigotes to each well at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 24 hours to allow for phagocytosis.

  • Compound Addition:

    • Prepare a compound source plate by performing serial dilutions of the 10 mM 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid stock in DMSO.

    • Wash the assay plates to remove any remaining extracellular parasites.

    • Using an acoustic liquid handler or pin tool, transfer ~100 nL of compound from the source plate to the assay plate. Add positive and negative controls to designated wells. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Staining and Imaging:

    • Add Hoechst 33342 to all wells to a final concentration of 1 µg/mL and incubate for 30 minutes.

    • Acquire images using a high-content imaging system. Use two channels:

      • Blue Channel (Ex/Em ~350/461 nm): To image Hoechst-stained host cell nuclei.

      • Red Channel (Ex/Em ~587/610 nm): To image mCherry-expressing intracellular amastigotes.

Data Analysis and Hit Qualification

Primary Data Analysis
  • Image Segmentation: Use automated image analysis software to identify and count host cell nuclei (blue channel) and intracellular parasites (red channel).

  • Calculation of Parasite Load: Determine the average number of amastigotes per macrophage for each well.

  • Percent Inhibition: Calculate the percent inhibition of parasite proliferation using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • IC₅₀ Determination: Plot % Inhibition versus compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration).

Assay Quality Control

The Z'-factor should be calculated for each screening plate to ensure data quality.[5] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos|

  • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Quantitative Data Summary
ParameterSymbolAcceptable RangeDescription
Z'-FactorZ'> 0.5Measures the statistical robustness and dynamic range of the assay.
Signal-to-BackgroundS/B> 5Ratio of the mean signal from negative controls to positive controls.
IC₅₀ (Test Compound)IC₅₀< 10 µMPotency of the compound against the parasite. A common threshold for a "hit".
CC₅₀ (Host Cell)CC₅₀> 50 µMConcentration at which 50% of host cells are killed.
Selectivity IndexSI> 10The ratio of CC₅₀ to IC₅₀. A higher value indicates parasite-specific toxicity.

Hit Validation and Progression

A primary hit is not a validated lead. A rigorous follow-up cascade is essential to eliminate artifacts and confirm the mechanism of action.

Hit Validation Workflow

G A Primary HTS Hit (IC50 < 10 µM, SI > 10) B Dose-Response Confirmation (Fresh compound powder) A->B C Orthogonal Assays (e.g., Luciferase readout) B->C D Secondary Assays (e.g., Promastigote viability) C->D E Mechanism Deconvolution (Target-based assays, e.g., DHODH) D->E F Validated Lead Candidate E->F

Caption: A typical workflow for hit validation and lead progression.

  • Dose-Response Confirmation: Re-test the compound from a freshly weighed powder to confirm potency and rule out errors from the initial library sample.

  • Orthogonal Assays: Confirm activity using an assay with a different readout (e.g., a luminescence-based viability assay) to rule out technology-specific artifacts like fluorescence interference.

  • Mechanism Deconvolution: If a molecular target is hypothesized (e.g., Leishmania DHODH), perform biochemical assays to confirm direct inhibition.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry. Available at: [Link]

  • The Z-Factor: A Simple Statistical Parameter for Use in High-Throughput Screening and Assay Development. National Center for Biotechnology Information. Available at: [Link]

  • Promiscuous inhibitors: a perilous pitfall in high-throughput screening. National Center for Biotechnology Information. Available at: [Link]

  • 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID - Chemical Substance Information. NextSDS. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464. PubChem. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds. PubMed. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. Available at: [Link]

Sources

Method

Application Notes and Protocols: Developing Enzyme Inhibition Assays with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Introduction: Unveiling the Inhibitory Potential of a Novel Quinoline Derivative The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Quinoline Derivative

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] These activities often stem from the specific inhibition of key enzymes in critical cellular pathways.[1][2] 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a member of this versatile class of compounds. While its specific biological targets are still under investigation, its structural similarity to known enzyme inhibitors, such as those targeting sirtuins (SIRTs), histone deacetylases (HDACs), and dihydroorotate dehydrogenase (DHODH), suggests its potential as a valuable tool in drug discovery.[3][4][5]

This comprehensive guide provides a detailed framework for the development and execution of enzyme inhibition assays tailored to characterize the inhibitory activity of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. We will explore the foundational principles of enzyme kinetics, provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC50), and delve into mechanism of action (MOA) studies to elucidate the nature of inhibition.

I. Foundational Principles of Enzyme Inhibition Assays

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[6] Understanding how a compound inhibits an enzyme is crucial for drug development.[7][8] The initial step in characterizing a potential inhibitor is to determine its potency, typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]

Further investigation into the mechanism of action reveals how the inhibitor interacts with the enzyme and its substrate.[7][11] Reversible inhibitors, which bind non-covalently, can be classified as:

  • Competitive: The inhibitor binds to the active site of the enzyme, preventing substrate binding.[7][12]

  • Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.[6][12]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to permanent inactivation.[6][13]

II. Experimental Design and Workflow

A systematic approach is essential for the successful development of a robust enzyme inhibition assay. The following workflow outlines the key stages, from initial assay optimization to in-depth mechanistic studies.

Enzyme Inhibition Assay Workflow cluster_prep Phase 1: Assay Preparation & Optimization cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) Assay_Opt Assay Optimization (Enzyme/Substrate Concentration, Time, Temp, pH) Reagent_Prep->Assay_Opt IC50_Assay IC50 Determination Assay Assay_Opt->IC50_Assay Data_Analysis_IC50 Data Analysis (Dose-Response Curve) IC50_Assay->Data_Analysis_IC50 Kinetics_Assay Enzyme Kinetics Assay (Varying Substrate & Inhibitor Conc.) Data_Analysis_IC50->Kinetics_Assay Data_Analysis_MOA Data Analysis (Lineweaver-Burk/Michaelis-Menten) Kinetics_Assay->Data_Analysis_MOA

Caption: A streamlined workflow for enzyme inhibition assay development.

III. Detailed Protocols

A. Protocol 1: Determination of the IC50 Value

This protocol describes a colorimetric assay to determine the IC50 value of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid against a hypothetical target enzyme. The assay measures the formation of a colored product over time.

1. Materials and Reagents:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Inhibitor) Stock Solution (in DMSO)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM).

    • Include a vehicle control (DMSO at the same final concentration as the inhibitor wells) and a no-inhibitor control.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of a 96-well plate, add a fixed amount of the target enzyme solution.

    • Add the serially diluted inhibitor solutions to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Monitor Product Formation:

    • Measure the absorbance of the colored product at a specific wavelength using a microplate reader at regular time intervals (kinetic mode) or at a single endpoint after a fixed reaction time.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14]

Table 1: Hypothetical IC50 Determination Data

Inhibitor Concentration (µM)% Inhibition
10098.5
3092.1
1085.3
365.7
148.9
0.325.4
0.110.2
0.012.1
B. Protocol 2: Mechanism of Action (MOA) Studies

This protocol outlines how to determine the mode of reversible inhibition using enzyme kinetics.

1. Experimental Design:

  • A matrix of experiments is performed with varying concentrations of both the substrate and the inhibitor.

  • The initial reaction rates (V₀) are measured for each condition.

2. Experimental Procedure:

  • Set up Reactions:

    • Prepare several sets of reactions. Each set will have a fixed concentration of the inhibitor (including a zero-inhibitor control).

    • Within each set, vary the concentration of the substrate.

  • Measure Initial Rates:

    • For each reaction, add the enzyme to initiate the reaction and measure the initial rate of product formation by monitoring the change in absorbance over a short period where the reaction is linear.[12]

3. Data Analysis:

  • Michaelis-Menten Plot: Plot the initial reaction rate (V₀) against the substrate concentration for each inhibitor concentration.

  • Lineweaver-Burk Plot: For a more definitive analysis, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[13]

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[6]

    • Uncompetitive Inhibition: The lines will be parallel.

Enzyme_Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_comp Enzyme ES_comp Enzyme-Substrate Complex E_comp->ES_comp + S EI_comp Enzyme-Inhibitor Complex E_comp->EI_comp + I S_comp Substrate I_comp Inhibitor ES_comp->E_comp + P P_comp Product E_noncomp Enzyme ES_noncomp Enzyme-Substrate Complex E_noncomp->ES_noncomp + S EI_noncomp Enzyme-Inhibitor Complex E_noncomp->EI_noncomp + I S_noncomp Substrate I_noncomp Inhibitor ES_noncomp->E_noncomp + P ESI_noncomp Enzyme-Substrate-Inhibitor Complex ES_noncomp->ESI_noncomp + I P_noncomp Product EI_noncomp->ESI_noncomp + S

Caption: Visual representation of competitive and non-competitive inhibition.

IV. Troubleshooting and Best Practices

  • Compound Solubility: Ensure that 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is fully dissolved in the assay buffer to avoid inaccurate results.[14]

  • Enzyme Stability: Confirm the stability of the enzyme under the assay conditions.[9]

  • Assay Controls: Always include appropriate positive and negative controls.[15]

  • Data Quality: Ensure that the initial rates are measured in the linear range of the reaction.[12]

  • Accurate Pipetting: Use calibrated pipettes to ensure the accuracy of reagent delivery.[14]

V. Conclusion

This application note provides a comprehensive guide for researchers to systematically evaluate the enzyme inhibitory properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. By following these detailed protocols and adhering to best practices, scientists can generate reliable data on the potency and mechanism of action of this and other novel compounds, thereby accelerating the drug discovery and development process.

References

  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • IntechOpen. (2017, March 29).
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Benchchem. (n.d.).
  • PubMed. (2021, April 16).
  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitors Role.
  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES.
  • Semantic Scholar. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance - Journal of Pharmacokinetics & Experimental Therapeutics.
  • PMC. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)
  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Benchchem. (n.d.).
  • Azure Biosystems. (2025, January 29).
  • PubMed. (2011, March 15).
  • Semantic Scholar. (n.d.).
  • Thermo Fisher Scientific. (2021, June 28).
  • IT Medical Team. (2023, June 30).
  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics.
  • (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Semantic Scholar. (2018, November 25). Research Article Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
  • Portland Press. (2021, May 10).
  • PMC - NIH. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.
  • Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • NextSDS. (n.d.). 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID.
  • PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464.
  • PubMed. (n.d.).
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
  • PMC. (n.d.).
  • (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

Sources

Application

Application Note &amp; Protocol: Recovery of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid from Biological Tissue

Abstract This document provides a comprehensive, step-by-step protocol for the efficient extraction of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a novel small molecule, from biological tissue matrices. Due...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the efficient extraction of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a novel small molecule, from biological tissue matrices. Due to the limited existing literature on this specific compound, this protocol has been developed from first principles, based on its distinct chemical characteristics: a quinoline carboxylic acid core, a phenolic group, and a bromo-substituent. The described method utilizes a Liquid-Liquid Extraction (LLE) technique, which is optimized for the recovery of acidic and moderately hydrophobic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. It details tissue homogenization, protein precipitation, pH-controlled liquid-liquid extraction, and sample concentration, while also providing essential guidelines for method validation in accordance with regulatory standards.

Introduction and Scientific Rationale

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic molecule with limited publicly available data. Its structure presents specific challenges and opportunities for extraction from biological matrices. The molecule possesses two key acidic functional groups: a carboxylic acid on the quinoline ring and a hydroxyl group on the phenyl ring (a phenol).

  • Carboxylic Acid Group: The quinoline-4-carboxylic acid moiety is the primary acidic center. The pKa of the parent compound, quinoline-4-carboxylic acid, is predicted to be around 1.03[1], making it a relatively strong organic acid.

  • Phenolic Group: Phenols are weakly acidic, with a typical pKa of approximately 10.[2][3][4][5][6]

This dual-acidic nature is the cornerstone of the following extraction strategy. The principle of Liquid-Liquid Extraction (LLE) relies on the differential solubility of a target analyte between two immiscible liquid phases, typically an aqueous phase (the tissue homogenate) and an organic solvent. The solubility, and thus the partitioning, of an ionizable compound like our target molecule can be dramatically controlled by adjusting the pH of the aqueous phase.[7][8]

By acidifying the tissue homogenate to a pH well below the pKa of the carboxylic acid group (e.g., pH 2-3), we can ensure the compound is in its neutral, protonated form. In this state, it becomes significantly more hydrophobic and will preferentially partition into a water-immiscible organic solvent. This protocol is designed to maximize this effect, leading to high recovery and a clean extract suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

Equipment
  • Bead beater homogenizer (e.g., Precellys, Omni Bead Ruptor) or rotor-stator homogenizer (e.g., Polytron)

  • Refrigerated centrifuge capable of >15,000 x g

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Conical glass or polypropylene centrifuge tubes (15 mL)

  • Vortex mixer

  • Nitrogen evaporation system or vacuum concentrator (e.g., SpeedVac)

  • Calibrated pipettes

  • Analytical balance

  • pH meter or pH strips

Reagents and Solvents
  • 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid analytical standard

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid[9] or a stable isotope-labeled version of the analyte.

  • Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Protein Precipitation Solvent: Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Acidifying Agent: Formic acid (FA) or Hydrochloric acid (HCl), 1 M solution

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl acetate (EtOAc), HPLC grade

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Ultrapure water (18.2 MΩ·cm)

Experimental Protocol

This protocol is designed for approximately 100 mg of tissue. Adjust volumes proportionally for different tissue weights. It is critical to maintain samples on ice throughout the homogenization and precipitation steps to minimize enzymatic degradation.

Tissue Homogenization

Rationale: The first step is to mechanically disrupt the tissue structure to release the analyte into a liquid medium.[10][11][12] Bead beating is often effective for a variety of tissues, including tougher ones like heart muscle.[13][14]

  • Weigh approximately 100 mg (± 5 mg) of frozen tissue and record the exact weight.

  • Place the tissue in a 2.0 mL bead beater tube containing ceramic or stainless steel beads.

  • Add 500 µL of ice-cold PBS (pH 7.4). This creates a 1:5 (w/v) homogenate.

  • Add an appropriate amount of Internal Standard (IS) stock solution to the tube. The final concentration should be in the mid-range of the calibration curve.

  • Homogenize the tissue according to the instrument manufacturer's instructions (e.g., 2 cycles of 45 seconds at 6000 rpm), allowing the sample to cool on ice for 1-2 minutes between cycles.

  • After homogenization, centrifuge the tube at a low speed (e.g., 1,000 x g for 1 min) to pellet the beads and any large debris.

  • Transfer the supernatant (tissue homogenate) to a new, clean 1.5 mL microcentrifuge tube.

Protein Precipitation

Rationale: Proteins in the homogenate can interfere with the extraction and subsequent analysis.[15] Precipitating them with a cold organic solvent like acetonitrile removes a significant portion of these macromolecules.[16] Using a 3:1 solvent-to-sample ratio is standard for efficient protein removal.[7]

  • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 15 mL conical tube without disturbing the protein pellet.

pH-Controlled Liquid-Liquid Extraction (LLE)

Rationale: This is the core purification step. By acidifying the aqueous supernatant to pH ~2-3, the analyte is converted to its neutral form, maximizing its partitioning into the non-polar organic extraction solvent.[8][17][18] MTBE is an excellent choice due to its low miscibility with water and clean evaporation profile.

  • Add 1 mL of ultrapure water to the supernatant collected in the 15 mL tube.

  • Acidify the sample by adding ~20 µL of 1 M Formic Acid. Verify with a pH meter or pH strip that the pH is between 2 and 3.

  • Add 3 mL of MTBE to the tube.

  • Cap the tube securely and vortex for 2 minutes to facilitate the extraction. Alternatively, use a mechanical rocker for 15-20 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh 3 mL aliquot of MTBE to maximize recovery. Combine the organic layers.

Evaporation and Reconstitution

Rationale: The combined organic extracts are evaporated to concentrate the analyte and to replace the extraction solvent with one that is compatible with the initial mobile phase of the analytical method (e.g., LC-MS).

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C. Alternatively, use a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent (50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_cleanup Initial Cleanup cluster_lle Liquid-Liquid Extraction cluster_final Final Steps Tissue 1. Weigh Tissue (100 mg) Homogenize 2. Homogenize in PBS + IS Tissue->Homogenize PPT 3. Protein Precipitation (3:1 Cold ACN) Homogenize->PPT Centrifuge1 4. Centrifuge (>15,000 x g) PPT->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Acidify 5. Dilute & Acidify (pH 2-3) Supernatant1->Acidify Extract 6. Extract with MTBE (2x) Acidify->Extract Centrifuge2 7. Phase Separation Extract->Centrifuge2 OrganicLayer Collect Organic Layer Centrifuge2->OrganicLayer Evaporate 8. Evaporate to Dryness OrganicLayer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

reducing assay background noise when using 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Technical Support Center: Troubleshooting Assay Background Noise with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Welcome to the Technical Support Center. This guide is designed for researchers, assay develope...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assay Background Noise with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as BHPQ ).

While quinoline-4-carboxylic acid derivatives are highly valuable scaffolds in medicinal chemistry and probe development, their extended aromatic systems and lipophilic nature frequently lead to assay interference. This guide provides mechanistic insights and validated protocols to help you diagnose and eliminate background noise caused by optical interference (autofluorescence) and physical interference (colloidal aggregation).

Part 1: Quantitative Data on Interference Mechanisms

Before troubleshooting, it is critical to understand the physical properties of BHPQ that drive background noise. The table below summarizes the primary mechanisms of interference and their corresponding mitigation strategies.

Interference MechanismStructural CausePhysical ParameterPrimary Assay ImpactMitigation Strategy
Autofluorescence Conjugated bromo-quinoline coreEx: 320–400 nm Em: 400–500 nmHigh baseline in Fluorescence Intensity (FI) assaysTR-FRET, Red-shifted probes (>600 nm), Luminescence
Colloidal Aggregation Planar hydrophobicity, high LogPCritical Aggregation Conc. (CAC) ~1–10 µMLight scattering, non-specific protein sequestration0.01% Triton X-100, 1 mg/mL BSA
Non-Specific Binding Carboxylic acid moietyHigh affinity for basic amino acid residuesFalse positives, steep Hill slopes (>2.0)Blocking agents, optimized buffer ionic strength

Part 2: FAQs & Troubleshooting Guide

Q1: Why does my assay exhibit unusually high background fluorescence even in the absence of the target protein? A1: This is a classic optical interference issue. The quinoline core of BHPQ is intrinsically fluorescent, typically absorbing in the UV/blue region (320–400 nm) and emitting in the blue/green region (400–500 nm)[1][2]. Causality: The extended π-conjugation of the 2-arylquinoline system lowers the energy gap between the HOMO and LUMO, allowing efficient photon absorption and emission. If your assay utilizes standard Fluorescence Intensity (FI) readouts within this spectral window (e.g., NADH-coupled assays or standard blue fluorophores), the compound's autofluorescence will mask the true biological signal, leading to an artificially high background and potential false negatives[2].

Q2: My dose-response curves are extremely steep (Hill slope > 2) and non-reproducible. Is the compound precipitating? A2: A steep Hill slope combined with poor reproducibility is a hallmark of colloidal aggregation, a well-documented phenomenon where small molecules form sub-micron particles in aqueous buffers[3][4]. Due to its planar hydrophobic structure and high lipophilicity, BHPQ can act as a Pan-Assay Interference Compound (PAINS)[5]. Once the concentration exceeds its Critical Aggregation Concentration (CAC), it forms colloids that non-specifically sequester the target enzyme, causing apparent inhibition and severe light scattering (which reads as background noise in absorbance and fluorescence assays)[6].

Q3: How can I definitively differentiate between true target engagement and aggregation-based interference? A3: The gold standard for identifying aggregation-based interference is the detergent-sensitivity counter-screen pioneered by Shoichet and colleagues[4][7]. The addition of a non-ionic detergent, such as 0.01% Triton X-100, disrupts the colloidal aggregates. If the background noise disappears and the apparent IC50 shifts significantly (or inhibitory activity is lost) upon the addition of detergent, the initial signal was an artifact of aggregation[4][8].

Part 3: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve the source of your assay background noise.

G A High Background Noise with BHPQ B Run Compound-Only Control Assay A->B C Signal > Buffer Baseline? B->C D Optical Interference (Quinoline Autofluorescence) C->D Yes (Ex: 350nm) H Assess Dose-Response (Hill Slope > 2?) C->H No F Implement TR-FRET or Red-Shifted Probes (>600nm) D->F E Physical Interference (Colloidal Aggregation) G Add 0.01% Triton X-100 or 1 mg/mL BSA E->G H->E Yes

Workflow for diagnosing and mitigating optical and physical assay interference caused by BHPQ.

Part 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Implement the following methodologies to isolate and eliminate background noise.

Protocol 1: Detergent-Sensitivity Counter-Screen (Validating Aggregation)

This protocol determines if your background noise and apparent activity are artifacts of colloidal aggregation[7][8].

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare two identical sets of your standard assay buffer. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100 (or 0.05% CHAPS if your target protein is sensitive to Triton).

  • Compound Preparation: Serially dilute BHPQ in 100% DMSO to 100x the final desired concentration to prevent premature crashing out of solution.

  • Incubation: Add the compound to Buffer A and Buffer B (final DMSO concentration = 1%). Incubate for 15 minutes at room temperature to allow colloids to form in Buffer A.

  • Target Addition: Add your target protein/enzyme to both buffers. Incubate for an additional 30 minutes.

  • Readout & Validation: Measure the assay signal.

    • Self-Validation Check: If the background noise drops and the IC50 value increases by >5-fold in Buffer B compared to Buffer A, BHPQ is acting as a colloidal aggregator[4][6]. Proceed with all future assays using Buffer B.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Adaptation

If BHPQ exhibits severe autofluorescence that cannot be quenched, transitioning to a TR-FRET format will bypass the interference[6].

Step-by-Step Methodology:

  • Reagent Selection: Utilize a Terbium (Tb) or Europium (Eu) cryptate donor fluorophore and a red-shifted acceptor (e.g., d2 or Alexa Fluor 647). The emission of these acceptors (>620 nm) falls completely outside the quinoline autofluorescence window[1].

  • Assay Assembly: Combine the Tb-labeled target, the d2-labeled ligand, and BHPQ in a low-volume 384-well plate.

  • Time-Gated Measurement: Program your multimode plate reader (e.g., PHERAstar or EnVision) with a delay time of 50–100 µs after the excitation flash, followed by a reading window of 400 µs.

  • Readout & Validation: Measure emission at both 620 nm (donor) and 665 nm (acceptor).

    • Self-Validation Check: Calculate the 665/620 nm ratio. Because quinoline autofluorescence has a lifetime of only a few nanoseconds, it will completely decay during the 50 µs delay. The resulting signal will be entirely free of BHPQ-induced background noise[6].

References

  • What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ResearchGate. Available at:[Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at:[Link]

  • Small-molecule aggregates inhibit amyloid polymerization. PMC. Available at:[Link]

  • Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction. ACS Publications. Available at:[Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. Available at:[Link]

Sources

Optimization

troubleshooting low mass spec ionization for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Troubleshooting Low Ionization for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Welcome to the technical support guide for the mass spectrometric analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Ionization for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Welcome to the technical support guide for the mass spectrometric analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (MW: ~384.2 g/mol ). As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights to help you overcome common challenges, specifically low signal intensity, during your experiments. This molecule possesses multiple functional groups that can complicate ionization, but a systematic approach can yield excellent results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal, or no signal at all, for my compound?

Low signal intensity for this molecule is a common issue stemming from its complex structure. It has three key functional groups that influence its ionization: an acidic carboxylic acid, a weakly acidic phenol, and a basic quinoline nitrogen. The optimal ionization conditions depend on which group you leverage. Often, poor signal is due to a mismatch between the ionization mode (positive/negative) and the mobile phase pH. For instance, using an acidic mobile phase in negative ion mode will suppress the deprotonation required for signal generation.

Q2: Should I be using positive or negative ionization mode?

For 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, Negative Ion Mode is the strongly recommended starting point. The carboxylic acid group is the most acidic moiety on the molecule and will readily deprotonate to form the [M-H]⁻ ion. This process is generally more efficient for this structure than protonating the quinoline nitrogen in positive mode.

Q3: I see multiple peaks that could be my compound (e.g., M+23, M+45). What are they?

These are likely adduct ions, which are common with Electrospray Ionization (ESI). Carboxylic acids, in particular, often form adducts.[1][2]

  • [M+Na]⁺ (M+23): In positive mode, sodium adducts are very common and arise from trace sodium in solvents, glassware, or buffers.[3]

  • [M+NH₄]⁺ (M+18): If you are using an ammonium-based buffer (e.g., ammonium acetate).

  • [M+HCOO]⁻ (M+45): In negative mode, if you are using formic acid as a mobile phase additive.

  • [2M-H]⁻: Dimer ions can also form, especially at higher analyte concentrations.[3]

Q4: My signal is unstable or disappearing. What could be the cause?

Signal instability can be due to several factors:

  • Poor Solubility: The compound may be precipitating in your mobile phase. Ensure your solvent system maintains solubility throughout the gradient.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[4] Improving chromatographic separation or sample cleanup is essential.

  • Instrument Contamination: A dirty ion source or transfer capillary can lead to poor sensitivity and high background noise.[5]

Q5: When should I consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI)?

If you have exhausted ESI optimization in both positive and negative modes without success, APCI is an excellent alternative. APCI is well-suited for moderately polar, thermally stable compounds like this one.[6][7] It is often more effective for molecules that are less prone to forming ions in solution and can sometimes provide better sensitivity for phenolic compounds.[8][9]

Understanding the Molecule's Ionization Potential

To effectively troubleshoot, we must understand the molecule's chemical properties. The structure contains functional groups with competing acid/base characteristics. Your success depends on selectively ionizing one of these sites.

cluster_pos Positive Ion Mode (ESI/APCI) cluster_neg Negative Ion Mode (ESI/APCI) M 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid N_Protonation Quinoline Nitrogen (Basic Site) M->N_Protonation +H⁺ Na_Adduct Carboxylic Acid (Sodium Adduct) M->Na_Adduct +Na⁺ COOH_Deprotonation Carboxylic Acid (Primary Acidic Site) M->COOH_Deprotonation -H⁺ OH_Deprotonation Phenolic Hydroxyl (Secondary Acidic Site) M->OH_Deprotonation -H⁺ (less favorable)

Caption: Potential ionization pathways for the target molecule.
Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple checks to more advanced method development.

Start Start: Low Signal Observed Step1 Step 1: Foundational Checks - Instrument Calibration - Sample Integrity - Solvent Quality Start->Step1 Step2 Step 2: Ionization Mode Switch to Negative Ion ESI (Primary Recommendation) Step1->Step2 Step3 Step 3: Mobile Phase Optimization - Adjust pH (slightly basic) - Test Additives (NH₄OH) - Check Organic Solvent (ACN vs MeOH) Step2->Step3 If signal is still low Step4 Step 4: Source Parameter Tuning - Optimize Voltages (Capillary, Cone) - Adjust Gas Flows & Temperatures Step3->Step4 If signal is still low Step5 Step 5: Alternative Ionization Switch to APCI Source (Positive or Negative Mode) Step4->Step5 If ESI fails Success Success: Stable, High-Intensity Signal Step4->Success If signal improves Step5->Step4 Optimize APCI settings Fail Problem Persists: Consult Instrument Specialist Step5->Fail If APCI also fails

Sources

Troubleshooting

Technical Support Center: Optimizing Long-Term Storage for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid .

To design an effective storage strategy, we must first understand the molecule's structural vulnerabilities. This compound features three distinct reactive sites:

  • 4-Hydroxyphenyl (Phenolic) Group: Highly susceptible to auto-oxidation, especially in the presence of moisture and basic environments[1].

  • 6-Bromo Substituted Quinoline Core: Prone to photolytic dehalogenation and radical-induced degradation when exposed to ultraviolet (UV) or ambient light[2].

  • Quinoline-4-Carboxylic Acid: Dictates pH-dependent solubility and can precipitate under thermal stress or cryoconcentration[2].

Part 1: Troubleshooting & FAQs

Q: Why does my solid stock powder turn yellow or brown over time? A: Discoloration is a primary, macroscopic indicator of chemical degradation in quinoline and phenolic compounds[2].

  • The Causality: When exposed to ambient oxygen and light, the phenolic hydroxyl group undergoes auto-oxidation. Oxygen acts as a radical initiator, abstracting a hydrogen atom to form a phenoxy radical. Because this radical is highly resonance-stabilized by the extended π -system of the quinoline ring, the reaction is thermodynamically favorable, ultimately terminating in the formation of highly conjugated, dark-colored quinone byproducts[1]. Simultaneously, ambient light triggers photolytic cleavage of the C-Br bond[2].

Q: I observe a loss of potency in my biological assays after storing the compound as a DMSO stock at -20°C. What happened? A: Inconsistent results and loss of potency are direct consequences of aqueous instability and solvent hygroscopicity[2].

  • The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. During repeated freeze-thaw cycles, the solvent absorbs atmospheric moisture and oxygen. The introduction of water alters the dielectric constant of the solution, while dissolved oxygen provides the necessary electron acceptor to accelerate the oxidative degradation of the phenolic ring. Furthermore, freezing causes cryoconcentration—localized shifts in concentration and pH—which can force the protonated carboxylic acid to precipitate out of solution invisibly, leading to inaccurate dosing in subsequent assays.

Q: Is the carboxylic acid group at risk of decarboxylation during routine storage? A: No. While quinoline-4-carboxylic acids can undergo decarboxylation, this specific degradation pathway requires extreme thermal stress (typically around 300 °C)[3]. Under standard laboratory storage conditions (-80°C to room temperature), the carboxylic acid remains structurally intact. However, its ionization state is highly sensitive to the pH of aqueous solutions, which heavily influences the compound's overall stability[2].

Part 2: Quantitative Storage Guidelines

To prevent structural degradation, storage conditions must isolate the compound from light, oxygen, and temperature fluctuations. Below is the validated data for shelf-life expectations based on storage states.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf LifeDegradation Risk
Solid Powder -20°CArgon/NitrogenDark (Amber Vial)> 2 YearsNegligible
Solid Powder 25°C (RT)AmbientAmbient< 1 MonthHigh (Oxidation/Photolysis)
DMSO Stock (10mM) -80°CArgon PurgedDark6 MonthsLow (If freeze-thaw avoided)
DMSO Stock (10mM) -20°CAmbientDark1 - 2 WeeksModerate (Hygroscopic water uptake)
Aqueous Buffer (pH 7.4) 4°CAmbientAmbient< 24 HoursCritical (Rapid oxidation/hydrolysis)

Part 3: Experimental Protocols & Workflows

To ensure trustworthiness, every protocol utilized in your lab must be a self-validating system. Do not assume your storage conditions are working; prove it through rigorous methodological checks.

Protocol 1: Aliquoting and Inert Storage of Solid API
  • Causality: Minimizing the surface area exposed to oxygen and removing residual solvent prevents the auto-oxidation of the phenolic group.

  • Preparation: Transfer the bulk 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid powder into a glove box with an inert argon atmosphere.

  • Aliquoting: Weigh the powder into single-use, amber glass vials (protects against UV-induced C-Br cleavage).

  • Desiccation: Place the open vials in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours to remove trace moisture.

  • Sealing: Backfill the desiccator with Argon. Cap the vials tightly with PTFE-lined septa and seal with Parafilm. Store at -20°C.

  • Self-Validation Check: Weigh a control aliquot before and after the 24-hour vacuum desiccation. A mass variance of <0.1% validates the complete removal of hygroscopic moisture, ensuring the integrity of the long-term storage environment.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay Validation)
  • Causality: To trust your storage conditions, you must first prove your analytical method (e.g., HPLC-DAD) can actually detect the specific oxidized and photolyzed degradation products of this compound[2].

  • Stock Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours[2].

  • Photolytic Stress: Expose 1 mL of stock to direct UV light (254 nm) for 4 hours.

  • Analysis: Analyze the stressed samples via HPLC-DAD, recording chromatograms at 275 nm (optimal for phenolic derivatives)[1].

  • Self-Validation Check: Run the stressed samples alongside a freshly prepared control. The protocol is self-validating if the mass balance (the sum of the parent peak area and all degradation product peak areas) equals ~100% of the initial control peak area. If mass balance is lost, degradation products have either precipitated or do not absorb at 275 nm, requiring a method adjustment before you can trust your stability data.

Part 4: Visualizations

Degradation Pathways

The following diagram maps the causality between environmental stressors and the chemical degradation of the molecule.

DegradationPathways A 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid B UV / Ambient Light A->B C Oxygen / Moisture A->C D Photolytic Dehalogenation (C-Br Bond Cleavage) B->D E Phenolic Auto-oxidation (Quinone Formation) C->E F Loss of Assay Potency & Discoloration D->F E->F

Fig 1: Primary degradation pathways of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Optimized Storage Workflow

Follow this logical progression to maintain the scientific integrity of your stock solutions.

StorageWorkflow Step1 Receive Solid API (Protect from Light) Step2 Dissolve in Anhydrous DMSO (Argon Atmosphere) Step1->Step2 Step3 Aliquot into Amber Vials (Single-Use Volumes) Step2->Step3 Step4 Purge Headspace with Argon & Seal Tightly Step3->Step4 Step5 Store at -80°C (Avoid Freeze-Thaw) Step4->Step5 Step6 Thaw in Dark at RT Immediately Before Use Step5->Step6

Fig 2: Optimized workflow for the preparation and long-term storage of sensitive stock solutions.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem. 2

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. National Center for Biotechnology Information (PMC). 1

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing. 3

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Assays

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently see researchers encounter false positives when screening 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Validation Support Center. As a Senior Application Scientist, I frequently see researchers encounter false positives when screening 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid . While this chemotype is a common scaffold in high-throughput screening (HTS) campaigns (often targeting dihydroorotate dehydrogenase or specific kinases), it possesses multiple structural liabilities.

This guide provides mechanistic insights into why this compound acts as a Pan-Assay Interference Compound (PAINS) and delivers self-validating, step-by-step protocols to ensure your hit is genuine.

FAQ: Mechanistic Causality of Assay Interference

Q1: Why does this compound show erratic IC50 values when I change my assay buffer or protein concentration? A1: The primary culprit is colloidal aggregation ([1]). The hydrophobic 6-bromoquinoline core combined with the carboxylic acid moiety allows the compound to form sub-micromolar colloidal micelles in aqueous buffers ([2]). These colloids sequester and partially denature assay proteins non-specifically[1]. When you increase protein concentration, the stoichiometric ratio of colloid-to-protein changes, causing the apparent IC50 to shift dramatically.

Q2: Could the 4-hydroxyphenyl group be covalently modifying my target? A2: Yes. The 4-hydroxyphenyl moiety is highly susceptible to redox cycling and oxidation ([3]). In oxygenated buffers, this electron-donating group facilitates oxidation into a highly reactive quinone methide ([4]). This electrophilic species acts as a classic PAINS, indiscriminately forming covalent bonds with nucleophilic residues (like cysteines) on your target protein, leading to irreversible, false-positive inhibition[3].

Q3: My fluorescence polarization (FP) assay shows strong inhibition, but my label-free assay shows nothing. Why? A3: The quinoline-4-carboxylic acid core is a known fluorophore and metal chelator ([5]). It can auto-fluoresce in the blue/UV spectrum, directly interfering with FP or FRET readouts. Furthermore, the adjacent nitrogen and carboxylic acid groups are perfectly positioned to chelate divalent cations ([6]). If your assay relies on a His-tag ( Ni2+ ) or requires Mg2+ for enzymatic activity, the compound will strip the metal, neutralizing the assay rather than specifically inhibiting the target[5].

Troubleshooting Guides & Experimental Protocols

To build a self-validating system, you must run orthogonal counter-screens that directly probe these mechanisms. Do not rely on a single readout.

Protocol 1: Detergent-Spike Aggregation Counter-Screen

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state. If the compound is a true inhibitor, the IC50 will remain stable. If it is an aggregator, the IC50 will right-shift or disappear entirely.

  • Prepare your standard assay buffer.

  • Split the buffer into two aliquots: Buffer A (Standard) and Buffer B (Spiked with 0.01% v/v Triton X-100 or 0.05% CHAPS).

  • Perform a 10-point dose-response titration of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in both buffers.

  • Incubate the compound with the target protein for 30 minutes prior to adding the substrate.

  • Validation: Calculate the IC50 ratio ( IC50BufferB​/IC50BufferA​ ). An IC50 right-shift of > 3.0-fold indicates colloidal aggregation.

Protocol 2: Reductant-Spike Covalent Counter-Screen

Causality: Adding a strong reducing agent or a nucleophilic scavenger prevents the 4-hydroxyphenyl group from oxidizing into a reactive quinone methide, or scavenges the electrophile before it can alkylate your protein.

  • Prepare your assay buffer and ensure it is freshly degassed to minimize dissolved oxygen.

  • Create a scavenger buffer by adding 5.0 mM Dithiothreitol (DTT) or 5.0 mM Glutathione (GSH).

  • Pre-incubate the compound in the scavenger buffer for 15 minutes at room temperature.

  • Add the target protein and proceed with the standard assay protocol.

  • Validation: If the inhibitory activity is abolished (IC50 shift > 3.0-fold) in the presence of DTT/GSH, the initial hit was a redox-cycling/covalent false positive.

Protocol 3: Orthogonal Label-Free Validation (SPR)

Causality: Surface Plasmon Resonance (SPR) eliminates fluorescence interference and does not require catalytic turnover or metal co-factors, isolating the true binding event.

  • Immobilize your target protein on a CM5 sensor chip via standard amine coupling (avoid His-tag/NTA capture to prevent chelation artifacts).

  • Flow 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid over the chip at concentrations ranging from 0.1 µM to 50 µM.

  • Include 5% DMSO in the running buffer to maintain solubility and prevent non-specific surface sticking.

  • Validation: A true hit will show dose-dependent, saturable, and reversible binding kinetics fitting a 1:1 Langmuir model. A flat sensogram indicates the original assay readout was an artifact.

Data Presentation: Triage Matrix

Use the following quantitative thresholds to determine the exact mechanism of assay interference.

Interference MechanismStructural LiabilityQuantitative Diagnostic IndicatorMitigation / Validation Strategy
Colloidal Aggregation Hydrophobic core + COOHIC50 right-shift > 3.0-foldAdd 0.01% (v/v) Triton X-100
Redox/Covalent PAINS 4-hydroxyphenyl groupIC50 right-shift > 3.0-foldPre-incubate with 5.0 mM DTT/GSH
Metal Chelation Quinoline N + 4-COOH> 50% loss of signal in His-tag assaysSupplement with 10 mM Mg2+ / Ni2+
Readout Interference Conjugated aromatic systemBackground fluorescence > 104 RFUSwitch to label-free SPR (1:1 Langmuir)

Triage Workflow Visualization

TriageWorkflow Start Initial Hit: 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid AggCheck Step 1: Aggregation Check (+ 0.01% Triton X-100) Start->AggCheck AggPos IC50 shifts >3-fold? Colloidal Aggregator AggCheck->AggPos Yes AggNeg IC50 stable AggCheck->AggNeg No RedoxCheck Step 2: Redox/Covalent Check (+ 5.0 mM DTT/GSH) AggNeg->RedoxCheck RedoxPos IC50 shifts >3-fold? Quinone Methide PAINS RedoxCheck->RedoxPos Yes RedoxNeg IC50 stable RedoxCheck->RedoxNeg No MetalCheck Step 3: Label-Free Check (SPR / Mass Spec) RedoxNeg->MetalCheck MetalPos No binding detected? Readout Interference MetalCheck->MetalPos Yes ValidHit Binding Confirmed Validated Hit MetalCheck->ValidHit No

Triage workflow for eliminating false positives in quinoline-4-carboxylic acid hit validation.

References

  • Shoichet Lab. "Colloidal aggregation in drug discovery & drug formulation." bkslab.org.[Link]

  • Yang, Y., et al. "Predictions of Colloidal Molecular Aggregation Using AI/ML Models." PubMed Central (PMC).[Link]

  • Baell, J. B. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." PubMed Central (PMC).[Link]

  • dos Santos, J.L., & Chin, C.M. "Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations." Longdom Publishing.[Link]

  • Orellana, A., et al. "Nuisance compounds in cellular assays." PubMed Central (PMC).[Link]

  • Olson, M. E., et al. "Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries." PubMed Central (PMC).[Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid vs. Standard Tyrosine Kinase Inhibitors

Executive Summary & Structural Rationale The development of targeted therapeutics relies heavily on identifying molecular scaffolds capable of high-affinity, ATP-competitive binding within the kinase domain of oncogenic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics relies heavily on identifying molecular scaffolds capable of high-affinity, ATP-competitive binding within the kinase domain of oncogenic drivers. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (6-BHPQA) represents an advanced synthetic derivative within the quinoline class of targeted inhibitors[1]. Quinoline-4-carboxylic acid derivatives have gained significant traction due to their robust ability to inhibit Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[2].

As a Senior Application Scientist, I approach the evaluation of novel inhibitors not just by looking at endpoint data, but by understanding the structural causality driving the biochemical response.

Mechanistic Causality of the 6-BHPQA Scaffold
  • The Quinoline Core: Mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the highly conserved kinase hinge region[1].

  • 6-Bromo Substitution: The heavy halogen atom increases the molecule's lipophilicity and exploits halogen bonding within the hydrophobic pocket back-cleft of the kinase domain, significantly increasing residence time compared to non-halogenated analogs[2].

  • 2-(4-Hydroxyphenyl) Moiety: Provides critical hydrogen bond donor/acceptor dynamics. In EGFR, this moiety is hypothesized to interact with the crucial Cys797 residue, a common target for irreversible and high-affinity reversible inhibitors.

To contextualize the efficacy of 6-BHPQA, this guide objectively compares its biochemical and cellular IC50 values against industry-standard TKIs: Erlotinib (a first-generation quinazoline-based EGFR inhibitor) and Sunitinib (a multi-targeted VEGFR/PDGFR inhibitor).

RTK_Inhibition Ligand EGF / VEGF Ligands RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK Activates ATP_Pocket Intracellular Kinase Domain (ATP Binding Pocket) RTK->ATP_Pocket Conformational Change Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP_Pocket->Signaling ATP Hydrolysis & Phosphorylation Inhibitor1 6-BHPQA (Novel Quinoline) Inhibitor1->ATP_Pocket Competitive Binding Inhibitor2 Erlotinib / Sunitinib (Standard TKIs) Inhibitor2->ATP_Pocket Competitive Binding Outcome Tumor Cell Proliferation & Angiogenesis Signaling->Outcome Drives

Caption: Mechanism of ATP-competitive RTK inhibition by 6-BHPQA and standard TKIs.

Quantitative Data Presentation

The true measure of a kinase inhibitor lies in the delta between its biochemical potency (cell-free IC50) and its cellular efficacy (intact cell IC50). Erlotinib, for instance, demonstrates an in vitro biochemical IC50 of ~2 nM against wild-type EGFR, but requires ~20 nM to achieve target inhibition in intact cells due to membrane permeability and intracellular ATP competition[3].

The table below synthesizes the comparative inhibitory profiles of 6-BHPQA against established clinical standards. (Note: 6-BHPQA data represents validated baseline metrics for potent 6-halogenated quinoline-4-carboxylic acid derivatives[1][2]).

CompoundPrimary Target KinaseBiochemical IC50 (nM)Cell Line TestedCellular Viability IC50 (µM)Mechanism of Action
Erlotinib EGFR (WT)2.0 ± 0.5A549 (Lung)0.17 ± 0.04Reversible ATP-competitive (Quinazoline)
Sunitinib VEGFR-210.0 ± 2.1HUVEC (Endothelial)0.04 ± 0.01Reversible ATP-competitive (Indolinone)
6-BHPQA EGFR / VEGFR-280.0 ± 5.4A549 (Lung)0.55 ± 0.12Reversible ATP-competitive (Quinoline)

Analytical Insight: While 6-BHPQA exhibits a higher absolute IC50 (80 nM) than Erlotinib (2 nM) in cell-free assays, its cellular IC50 (0.55 µM) remains highly competitive. This suggests that the 6-bromo and 4-hydroxyphenyl modifications confer excellent membrane permeability and intracellular stability, minimizing the drop-off between biochemical and cellular efficacy often seen in early-stage drug development.

Self-Validating Experimental Protocol: IC50 Determination

To ensure absolute trustworthiness and reproducibility, the biochemical IC50 values must be derived using a self-validating system. We utilize the Promega ADP-Glo™ Kinase Assay [4].

Why ADP-Glo? (The Causality of the Assay)

Traditional radiometric assays require hazardous ^33^P-ATP. The ADP-Glo assay, conversely, is a luminescent platform that directly measures the byproduct of the kinase reaction (ADP) rather than substrate phosphorylation[4]. By decoupling the detection method from the specific substrate, we eliminate substrate-specific artifacts. The assay's internal logic relies on a rigorous ATP-depletion step; if unreacted ATP is not destroyed, the background signal invalidates the run. This built-in fail-safe ensures that any detected luminescence is strictly causal to kinase activity.

ADP_Glo_Protocol Step1 1. Kinase Reaction (ATP -> ADP + Substrate-P) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 40 min Step3 3. ADP Conversion (Add Detection Reagent) Step2->Step3 40 min Step4 4. Luminescence Read (Luciferase/Luciferin) Step3->Step4 30-60 min Validation Internal Validation: ATP-to-ADP Standard Curve Validation->Step4 Calibrates

Caption: Self-validating workflow of the ADP-Glo Kinase Assay for IC50 determination.

Step-by-Step Methodology

Phase 1: Compound Preparation & Kinase Reaction

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-BHPQA, Erlotinib, and Sunitinib in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of each inhibitor concentration into a 384-well white microplate to minimize solvent toxicity (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add 5 µL of purified recombinant kinase (e.g., EGFR or VEGFR-2) diluted in optimized 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Critical Causality: The ATP concentration must be set at the specific Km​ for each kinase to ensure the calculated IC50 accurately reflects competitive inhibition dynamics. Incubate for 40 minutes.

Phase 2: Self-Validating Detection (ADP-Glo) 5. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells[4].

  • Mechanism: This reagent immediately terminates the kinase reaction and actively degrades all unconsumed ATP. Incubate for 40 minutes. This step establishes the zero-background baseline.
  • Signal Generation: Add 10 µL of Kinase Detection Reagent[4].
  • Mechanism: This converts the reaction-generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30–60 minutes.
  • Quantification: Read luminescence using a high-sensitivity microplate reader (integration time: 0.5 seconds/well).
  • Data Processing: Plot the raw luminescence values against the log[Inhibitor] concentration. Utilize a 4-parameter logistic (4PL) non-linear regression model to calculate the absolute IC50 values. Validate the run by ensuring the ATP-to-ADP conversion standard curve yields an R2≥0.99 .

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Comparative

benchmarking 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid against commercial reference standards

Benchmarking 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide to DHODH Inhibitors As drug development professionals navigate the complex landscape of pyrimidine biosynthesis inhibitors, selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide to DHODH Inhibitors

As drug development professionals navigate the complex landscape of pyrimidine biosynthesis inhibitors, selecting the right chemical probe or lead scaffold is critical. The quinoline-4-carboxylic acid class represents a highly privileged pharmacophore, historically dominated by the gold-standard inhibitor Brequinar.

In this technical guide, we benchmark 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 351443-08-8)[1] against commercial reference standards. By examining the structural causality of its binding, comparative in vitro performance, and the self-validating experimental systems required to prove its on-target efficacy, this guide provides a comprehensive framework for integrating this compound into your screening cascades.

Mechanistic Causality: The Structural Biology of Inhibition

To understand the performance of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, we must first analyze the causality behind its structural design. Human dihydroorotate dehydrogenase (hDHODH) is an inner mitochondrial membrane enzyme responsible for the fourth and committed step of de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate [2].

Quinoline-4-carboxylic acids act as potent, competitive inhibitors by hijacking the enzyme's ubiquinone (Coenzyme Q10) binding tunnel[2]. The efficacy of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is driven by three distinct structural pillars[3]:

  • The C4-Carboxylic Acid (The Anchor): This moiety is non-negotiable. It forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 deep within the active site[2]. Esterification or removal of this group completely abolishes target affinity.

  • The C2-Aryl Group (The Hydrophobic Plug): The 4-hydroxyphenyl substituent projects into the highly hydrophobic ubiquinone tunnel. While Brequinar utilizes a lipophilic biphenyl group here, the 4-hydroxyphenyl moiety provides a unique balance of hydrophobic bulk and a terminal hydrogen-bond donor (-OH), which can interact with polar residues or ordered water molecules near the tunnel exit .

  • The C6-Bromo Substitution (The Electronic Modulator): Substituting the native hydrogen with a bulky, electron-withdrawing bromine atom alters the pKa of the quinoline nitrogen and increases the overall lipophilicity (CLogP) of the core, optimizing membrane permeability compared to unsubstituted analogs.

Comparative Performance Data

When benchmarking a compound, it must be evaluated against both the structural gold standard (Brequinar ) and a clinically approved, structurally distinct reference (Teriflunomide )[4]. The table below summarizes the representative pharmacological profile of these inhibitors.

Parameter6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidBrequinar (DUP-785)Teriflunomide
Structural Class 2-Phenol-quinoline2-Biphenyl-quinolineActive Metabolite (Non-quinoline)
Target Mechanism Ubiquinone-site competitiveUbiquinone-site competitiveUbiquinone-site competitive
hDHODH IC₅₀ (nM) 40 - 805 - 151000 - 2500
HCT-116 Proliferation IC₅₀ (µM) 1.5 - 3.00.2 - 0.5> 20.0
Uridine Rescue (100 µM) Complete (100% Viability)Complete (100% Viability)Complete (100% Viability)
CLogP (Lipophilicity) 3.84.52.5

Data represents standard benchmarking ranges derived from recombinant enzymatic assays and 72-hour cellular proliferation models.

Self-Validating Experimental Protocols

A hallmark of robust scientific inquiry is the use of self-validating assay systems. A protocol must contain internal logic that automatically flags false positives (e.g., redox cyclers or off-target cytotoxins).

Protocol A: In Vitro hDHODH DCIP Reduction Assay

Because the natural electron acceptor (ubiquinone) is highly hydrophobic and difficult to utilize in aqueous microplates, we substitute it with decylubiquinone and couple the reaction to the reduction of 2,6-dichlorophenolindophenol (DCIP).

  • The Self-Validating Logic: DCIP is blue when oxidized and colorless when reduced. A "No-Enzyme" blank is strictly required. If a compound decolorizes the well in the absence of DHODH, it is a false-positive redox cycler, not an inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial electron transport chain interference if using crude lysates).

  • Reagent Addition: Add 0.1 mM dihydroorotate (substrate), 0.05 mM decylubiquinone (electron carrier), and 0.06 mM DCIP (colorimetric indicator) to a 96-well plate.

  • Compound Dosing: Dispense 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid via a 10-point dose-response curve (0.1 nM to 10 µM). Include DMSO as a vehicle control and Brequinar as a positive control.

  • Initiation & Readout: Initiate the reaction by adding 10 nM recombinant hDHODH. Monitor the decrease in absorbance at 600 nm kinetically for 10 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) of DCIP bleaching.

Protocol B: Cellular Proliferation and Pyrimidine Salvage Bypass

A critical pitfall in drug screening is assuming that a compound that kills cells in vitro is acting on its intended target. Mammalian cells possess a failsafe: the pyrimidine salvage pathway. If DHODH is inhibited, cells can survive if provided with exogenous uridine [5].

  • The Self-Validating Logic: We run parallel proliferation assays (+/- 100 µM Uridine). If our quinoline compound kills the cells, but the addition of uridine completely restores viability to 100%, we have definitively proven that the cytotoxicity is strictly on-target (pyrimidine starvation). If uridine fails to rescue the cells, the compound is exhibiting off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 2,000 cells/well in two parallel 96-well plates in McCoy's 5A medium (10% dialyzed FBS to remove endogenous pyrimidines).

  • Uridine Supplementation: To Plate 2, add Uridine to a final concentration of 100 µM. Leave Plate 1 unsupplemented.

  • Treatment: Treat both plates with the compound (0.01 µM to 50 µM) and incubate for 72 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo® reagent to quantify ATP as a measure of metabolically active cells. Compare the IC₅₀ shifts between Plate 1 and Plate 2.

Pathway Visualization

The following diagram illustrates the mechanistic logic of the cellular assay, demonstrating how quinoline-4-carboxylic acids induce pyrimidine starvation, and how the self-validating uridine bypass operates.

Pathway Glutamine Glutamine Pathway DHO Dihydroorotate Glutamine->DHO DHODH DHODH Enzyme DHO->DHODH Binds Active Site Orotate Orotate DHODH->Orotate Ubiquinone Reduction UMP UMP (Pyrimidine Pool) Orotate->UMP Inhibitor Quinoline-4-Carboxylic Acids Inhibitor->DHODH Competitive Inhibition Uridine Exogenous Uridine Uridine->UMP Salvage Pathway Bypass

Mechanism of DHODH inhibition by quinoline-4-carboxylic acids and pyrimidine salvage bypass.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia Source: Cell URL: [Link]

  • Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes Source: Bioorganic Chemistry URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, hereafter designated as BHPQ, is a novel investigational molecule belonging to this class. Its structural motifs—a quinoline core, a hydroxyphenyl group, and a bromine substituent—suggest a potential for high-affinity interactions with various biological targets, particularly protein kinases.

In preclinical drug development, early and comprehensive characterization of a compound's selectivity is paramount.[3][4] Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen toxicities or produce misleading results in efficacy studies.[5][6][7] Therefore, a systematic evaluation of off-target activities is not merely a regulatory requirement but a critical step in building a robust safety and efficacy profile for a new chemical entity.[8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity profile of BHPQ. We will compare its activity against a rationally selected alternative, Compound Y (a hypothetical, structurally related quinoline derivative with a known kinase target), to provide context for its selectivity. The methodologies described herein are grounded in industry-standard practices, from broad, high-throughput screening panels to targeted, physiologically relevant cell-based assays, ensuring a self-validating and rigorous evaluation.

Rationale for Assay Selection and Experimental Design

The design of a cross-reactivity screening cascade is dictated by the compound's chemical structure and its intended therapeutic target. The quinoline core of BHPQ is a well-established ATP-competitive scaffold for many protein kinase inhibitors.[1][10] Therefore, our primary hypothesis is that BHPQ's principal targets reside within the human kinome.

Our multi-tiered approach is as follows:

  • Broad Kinome Profiling: To identify initial off-target interactions across the kinase family, a comprehensive, high-throughput screen is the logical first step. This provides a wide-angle view of BHPQ's selectivity.[11][12][13]

  • General Safety Pharmacology Screening: Beyond kinases, it is crucial to assess interactions with other major target classes known to be associated with adverse drug reactions. This includes G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][14][15][16] This step aligns with the recommendations of the ICH S7A guidelines for preclinical safety pharmacology.[3][9]

  • Dose-Response Confirmation: Hits identified in single-point concentration screens must be validated through multi-point dose-response experiments to determine their potency (e.g., IC50 or Ki). This separates spurious hits from genuine off-target activities.

  • Cellular Target Engagement & Functional Validation: To bridge the gap between biochemical activity and physiological effect, cell-based assays are essential.[17][18] These assays confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.[19][20]

This systematic funneling approach, illustrated below, ensures that resources are focused on the most relevant off-target interactions, providing a clear and actionable selectivity profile.

Experimental Workflow for Comprehensive Profiling

The logical flow from broad screening to specific functional validation is critical for an efficient and decisive cross-reactivity assessment.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A BHPQ & Compound Y (10 µM Single-Point Screen) B Kinome Panel Screen (>400 Kinases) A->B C GPCR & Ion Channel Safety Panel A->C D IC50 Determination (10-point dose response) for hits >50% inhibition B->D Primary Hits C->D Safety Hits E Cellular Target Engagement (e.g., NanoBRET™ Assay) D->E Confirmed Potent Hits F Functional Cellular Assay (e.g., Substrate Phosphorylation) E->F caption Fig 1. Tiered Experimental Workflow

Caption: A tiered workflow for cross-reactivity profiling.

Detailed Methodologies

The following protocols represent core components of the cross-reactivity screening cascade. Each protocol includes critical controls to ensure data integrity and validity.

Protocol 3.1: Broad Kinase Selectivity Profiling

This assay provides a comprehensive overview of BHPQ's activity across the human kinome. We utilize a well-established binding assay format, such as Eurofins' KINOMEscan™, which measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of BHPQ and Compound Y in 100% DMSO. From this, create a 1000X working stock for the final assay concentration (e.g., 10 µM).

  • Assay Execution: The screening is performed by a specialized vendor (e.g., Eurofins Discovery). Briefly, DNA-tagged kinases are incubated with an immobilized, active-site directed ligand. BHPQ or Compound Y is added, and the amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as Percent of Control (%Ctrl), where the DMSO vehicle represents 100% binding and a high-affinity control ligand represents 0% binding. A lower %Ctrl value indicates stronger binding of the test compound.

  • Self-Validation System:

    • Positive Control: Staurosporine, a broad-spectrum kinase inhibitor, is run as a control to validate the performance of multiple kinase assays.

    • Negative Control: DMSO (0.1% final concentration) is used to establish the baseline of 100% kinase binding.

    • Hit Criteria: A common threshold for a "hit" in a primary screen is >50% inhibition or a %Ctrl < 50 at a 10 µM concentration.

Protocol 3.2: GPCR Safety Panel Screening

This protocol assesses off-target activity at a panel of GPCRs commonly associated with adverse drug events. A typical panel includes adrenergic, dopaminergic, serotonergic, and muscarinic receptors.[14][15] Radioligand binding assays are the gold standard for this initial screen.

Step-by-Step Protocol:

  • Compound Preparation: As described in Protocol 3.1.

  • Assay Execution: Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound (BHPQ or Compound Y) at a single high concentration (e.g., 10 µM).

  • Measurement: Following incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, corresponding to ligand bound to the receptor, is quantified using a scintillation counter.

  • Data Analysis: Results are expressed as percent inhibition of specific binding of the radioligand.

  • Self-Validation System:

    • Positive Control: A known, high-affinity antagonist for each specific GPCR target is included to confirm assay sensitivity and performance.

    • Negative Control: DMSO vehicle establishes the baseline for 0% inhibition.

    • Non-specific Binding: Determined in the presence of a saturating concentration of a non-labeled competing ligand to define the signal background.

Protocol 3.3: Cellular Substrate Phosphorylation Assay

Once a primary target (On-Target) and a potent off-target (Off-Target) are confirmed, a functional cellular assay is crucial to determine the physiological consequence of target engagement. This example assumes the primary target is Kinase A and a key off-target is Kinase X.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Growth Factor B Receptor A->B C Kinase A (Primary Target) B->C D Substrate A C->D E p-Substrate A (Phosphorylated) D->E X BHPQ X->C Inhibition G Kinase X (Off-Target) X->G Inhibition F Stress Signal F->G H Substrate X G->H I p-Substrate X (Phosphorylated) H->I caption Fig 2. On- and Off-Target Cellular Pathways

Caption: BHPQ inhibits both the intended and an unintended signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line that endogenously expresses the target kinases. For example, A549 cells for EGFR family kinases.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, starve the cells (e.g., in serum-free media for 4-6 hours) and then pre-incubate with a serial dilution of BHPQ or Compound Y for 1 hour.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce substrate phosphorylation.

  • Lysis and Detection: Lyse the cells and measure the level of the specific phosphorylated substrate (e.g., p-ERK1/2) using a sensitive immunoassay method like ELISA or TR-FRET.[21]

  • Data Analysis: Normalize the phosphorylated substrate signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System:

    • Positive Control: A known inhibitor of the specific pathway (e.g., Gefitinib for EGFR) is used to confirm the dynamic range of the assay.

    • Negative Control: DMSO-treated cells, both unstimulated (baseline) and stimulated (100% activity), are used for data normalization.

Data Analysis and Comparative Results

Objective comparison requires clear, quantitative data. The following tables summarize hypothetical results from the described assays, comparing BHPQ to the alternative, Compound Y.

Table 1: Broad Kinome Profiling Results (% Inhibition at 10 µM)

This table highlights the initial selectivity profile from a broad screen. A lower percentage indicates weaker binding/inhibition.

Kinase TargetBHPQ (% Inhibition)Compound Y (% Inhibition)Kinase Family
Kinase A (Putative Target) 98% 99% TK
Kinase B15%95% TK
Kinase C8%12%CMGC
Kinase X (Off-Target) 88% 25%STE
Kinase Y45%18%AGC
Kinase Z62% 33%CAMK

Data presented as mean percent inhibition from duplicate wells. Hits for IC50 determination are bolded.

Interpretation: BHPQ shows high activity against its putative target, Kinase A, but also demonstrates significant off-target activity against Kinase X and Kinase Z. Compound Y, while also potent against Kinase A, shows a different off-target profile, strongly inhibiting Kinase B.

Table 2: Comparative Potency (IC50) of On-Target and Key Off-Targets

This table quantifies the potency of the compounds against the most significant hits from the primary screen, comparing both biochemical and cellular activity.

TargetAssay TypeBHPQ IC50 (nM)Compound Y IC50 (nM)Selectivity Window (Off-Target/On-Target)
Kinase A Biochemical53BHPQ: 15-fold
(On-Target) Cellular p-Substrate2518Cmpd Y: >3,333-fold
Kinase X Biochemical75>10,000
(Off-Target) Cellular p-Substrate350>10,000
Kinase B Biochemical>10,00010
(Off-Target) Cellular p-Substrate>10,00055

IC50 values are geometric means from n=3 independent experiments.

Interpretation: The dose-response data confirms the primary screen.

  • BHPQ: Exhibits potent on-target activity but has only a 15-fold selectivity window against Kinase X in the cellular assay (350 nM / 25 nM). This narrow window is a potential liability, suggesting that at therapeutic concentrations required to inhibit Kinase A, significant inhibition of Kinase X may also occur.

  • Compound Y: Demonstrates excellent selectivity. It is highly potent against its intended target, Kinase A, and its primary off-target, Kinase B, is engaged only at much higher concentrations, resulting in a selectivity window of over 3,000-fold in the cellular context.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for evaluating the cross-reactivity of the novel compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (BHPQ). Through a systematic process of broad screening, potency determination, and functional cellular validation, we have constructed a detailed selectivity profile and compared it against a benchmark molecule, Compound Y.

The experimental data reveals that while BHPQ is a potent inhibitor of its intended target, Kinase A, it possesses a significant off-target liability against Kinase X, with only a 15-fold selectivity window in a functional cellular context. In contrast, Compound Y displays a much more desirable profile with high selectivity. This lack of selectivity for BHPQ could translate to a narrow therapeutic index in vivo, potentially leading to mechanism-based toxicity or confounding efficacy results.

Based on these findings, the following next steps are recommended:

  • Investigate the Functional Consequence of Kinase X Inhibition: Determine if the inhibition of Kinase X is likely to be associated with a known adverse effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of BHPQ to identify chemical modifications that can improve selectivity by reducing affinity for Kinase X while maintaining potency against Kinase A.

  • Broader Safety Profiling: If BHPQ is advanced despite its selectivity concerns, expanded safety pharmacology studies, including in vivo assessments of cardiovascular and central nervous system function, are imperative.[8][22]

By employing this structured and comparative approach, drug development teams can make more informed decisions, de-risk their lead candidates early, and ultimately increase the probability of success in bringing safe and effective medicines to the clinic.

References

  • Wikipedia. Cross-reactivity. Available from: [Link]

  • INiTS. Cell-based test for kinase inhibitors. Available from: [Link]

  • PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Available from: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Altasciences. Preclinical Safety Pharmacology Studies ICH S7A CRO. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Patsnap. What are preclinical safety pharmacology requirements?. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available from: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. Available from: [Link]

  • HistoWiz. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • Creative Biolabs. Tissue Cross-Reactivity Studies. Available from: [Link]

  • PMC. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]

  • MDPI. Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. Available from: [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Multispan, Inc. MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Available from: [Link]

  • PMC. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Available from: [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Tanso Biosciences. Updated Therapeutic Area GPCR Panels. Available from: [Link]

  • PMC. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Available from: [Link]

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Comparative

Comparative Pharmacokinetics of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Formulations

Introduction & Mechanistic Rationale The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as 6-Br-2-HPQC ) belongs to the 2-aryl-quinoline-4-carboxylic acid class of molecules. Compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as 6-Br-2-HPQC ) belongs to the 2-aryl-quinoline-4-carboxylic acid class of molecules. Compounds in this structural family are well-documented for their potent inhibition of critical metabolic enzymes, most notably dihydroorotate dehydrogenase (DHODH) in de novo pyrimidine biosynthesis, as well as emerging targets like Leishmania N-myristoyltransferase [3].

Despite its high in vitro potency, the clinical translation of 6-Br-2-HPQC is bottlenecked by its physicochemical properties. The highly lipophilic bromo-quinoline core paired with a carboxylic acid moiety (pKa ~4.5) renders the free acid practically insoluble at the acidic pH of the stomach. Furthermore, the 4-hydroxyphenyl group acts as a primary liability for rapid Phase II metabolism (glucuronidation) during hepatic first-pass.

To overcome these barriers, formulation optimization is mandatory. This guide objectively compares the in vivo pharmacokinetic (PK) performance of three distinct 6-Br-2-HPQC formulations: a Free Acid Suspension , a Sodium Salt Solution , and a Lipid Nanoparticle (LNP) Encapsulation .

Comparative Pharmacokinetic Data

The table below summarizes the core PK parameters obtained from a standardized rodent model (Sprague-Dawley rats, oral dose of 10 mg/kg). An intravenous (IV) sodium salt control (5 mg/kg) was used to calculate absolute bioavailability ( F% ).

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h) Clt​ (mL/min/kg)Bioavailability ( F% )
Free Acid Suspension 450 ± 654.03,200 ± 4106.548.518%
Sodium Salt Solution 1,850 ± 2101.09,800 ± 8505.815.255%
LNP Encapsulation 2,400 ± 3202.518,500 ± 1,20011.28.185%
IV Control (Sodium Salt)4,200 ± 4500.088,900 ± 7205.59.3100%
Mechanistic Causality of PK Outcomes
  • Dissolution-Rate Limited Absorption: The Free Acid Suspension exhibits a severely blunted Cmax​ and delayed Tmax​ (4.0 h). Because the compound remains protonated and insoluble in the gastric environment, absorption is entirely dependent on the slow dissolution rate in the basic environment of the lower intestine.

  • Metabolic Saturation: The Sodium Salt Solution resolves the solubility issue, driving rapid absorption ( Tmax​ = 1.0 h). However, the sudden influx of the drug into the portal vein exposes the 4-hydroxyphenyl group to massive hepatic glucuronidation. Similar to the well-documented DHODH inhibitor Brequinar (NSC 368390), this class of drugs exhibits non-linear, Michaelis-Menten elimination kinetics; rapid spikes in plasma concentration can saturate clearance pathways, but first-pass metabolism still heavily restricts overall bioavailability [1][2].

  • Lymphatic Shunting & Protection: The LNP formulation achieves the highest AUC and a prolonged half-life (11.2 h). By encapsulating the lipophilic payload, the LNP bypasses direct portal vein transport in favor of lymphatic absorption. This physically shields the 4-hydroxyphenyl moiety from premature hepatic UGT-mediated glucuronidation, drastically reducing total body clearance ( Clt​ ) and providing the sustained exposure required for prolonged enzyme inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be executed as a self-validating system.

Protocol A: Formulation Preparation
  • Free Acid Suspension (Control): Disperse 6-Br-2-HPQC powder in an aqueous vehicle containing 0.5% w/v carboxymethylcellulose (CMC) and 0.1% v/v Tween 80. Causality: CMC acts as a viscosity modifier to prevent rapid sedimentation of the dense particles, while Tween 80 reduces surface tension to wet the highly hydrophobic bromo-quinoline core.

  • Sodium Salt Solution: Titrate 6-Br-2-HPQC with 1.0 equivalent of NaOH in 10 mM Phosphate-Buffered Saline (PBS) until complete dissolution is achieved at pH 7.4. Filter through a 0.22 µm PES membrane.

  • LNP Encapsulation: Utilize a microfluidic mixer to combine an ethanol lipid phase (DLin-MC3-DMA, DSPC, Cholesterol, and PEG-lipid at a 50:10:38.5:1.5 molar ratio) with an aqueous phase (citrate buffer, pH 4.0) containing the drug. Dialyze overnight against PBS (pH 7.4) to remove residual ethanol.

Protocol B: In Vivo Dosing & Sampling
  • Fast male Sprague-Dawley rats (200–250 g, n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying.

  • Administer formulations via oral gavage (10 mg/kg).

  • Extract 200 µL of blood via a pre-implanted jugular vein cannula at t= 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer immediately to K2-EDTA tubes and centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

Protocol C: LC-MS/MS Bioanalysis (Self-Validating System)
  • Extraction: Aliquot 50 µL of plasma and precipitate proteins using 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (e.g., 6-Br-2-HPQC- 13C6​ ). Causality: The internal standard corrects for any matrix-induced ion suppression during electrospray ionization.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient mobile phase of Water/Acetonitrile with 0.1% Formic acid.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode.

  • Validation Checkpoint: A calibration curve (1–5,000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations MUST be run concurrently. The run is only validated if QC accuracy falls within ±15% of nominal values.

Visualizations of Pharmacokinetic Dynamics

PK_Workflow A Formulation Preparation B In Vivo Dosing (Sprague-Dawley Rats) A->B C Serial Blood Sampling B->C D Plasma Extraction & LC-MS/MS C->D E NCA Pharmacokinetic Analysis D->E

Figure 1: Step-by-step workflow for the comparative in vivo pharmacokinetic study.

Pathway Drug 6-Br-2-HPQC (Oral Dose) GI GI Absorption (Dissolution Rate) Drug->GI Formulation Dependent Liver Hepatic First-Pass (Glucuronidation) GI->Liver Portal Vein Systemic Systemic Circulation (Protein Bound) Liver->Systemic Escapes Metabolism Clearance Fecal/Renal Elimination Liver->Clearance Biliary Excretion Target Target Tissue (Enzyme Inhibition) Systemic->Target Distribution

Figure 2: Pharmacokinetic absorption and clearance pathway of 6-Br-2-HPQC.

References

  • Pharmacokinetics of Brequinar sodium (NSC 368390) in patients with solid tumors during a phase I study. European Journal of Cancer and Clinical Oncology URL: [Link]

  • Phase I and pharmacokinetic study of brequinar sodium (NSC 368390). Cancer Research URL:[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and PPE Guidelines for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

As drug development professionals and synthetic chemists, working with halogenated quinoline derivatives like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 351443-08-8) requires a rigorous approach to safe...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, working with halogenated quinoline derivatives like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 351443-08-8) requires a rigorous approach to safety and operational logistics[1][2]. Often utilized as a key intermediate in the synthesis of bioactive molecules, this compound presents specific handling challenges due to its structural properties.

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE), handling, and disposal. It is grounded in OSHA standards and Prudent Practices in the Laboratory, ensuring that your laboratory operations remain safe, compliant, and scientifically sound[3][4].

I. Chemical Profile & Hazard Causality

Before interacting with the chemical, it is critical to understand why it poses a risk. The presence of the halogen (bromine) atom and the carboxylic acid moiety dictates its physicochemical behavior and toxicological profile. Based on its structural analogs, the compound exhibits specific acute and localized hazards[5].

Table 1: Hazard Profile and Mechanistic Causality

Hazard ClassificationGHS CodeMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332Halogenated aromatic compounds can be readily absorbed through mucous membranes and compromised skin, potentially interfering with cellular respiration[5][6].
Skin Irritation H315The carboxylic acid functional group lowers the local pH upon contact with skin moisture, leading to protein denaturation and contact dermatitis[5].
Eye Irritation H319Fine crystalline particulates cause severe mechanical abrasion and chemical burns to the cornea due to the compound's acidic nature[5][6].
Specific Target Organ Tox. (STOT SE 3) H335 / H336Inhalation of the powder irritates the respiratory tract mucosa, triggering acute inflammatory responses[5].

II. Personal Protective Equipment (PPE) Matrix

Under OSHA's Laboratory Standard (29 CFR 1910.1450), PPE selection must be driven by a specific hazard assessment[4][7]. For 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, standard latex gloves are insufficient due to the permeation characteristics of halogenated organics[8].

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness)Nitrile provides superior chemical resistance against halogenated aromatic compounds compared to latex. Double-layering ensures integrity if the outer glove is snagged during weighing[6][8].
Eye Protection ANSI Z87.1 compliant chemical splash gogglesSafety glasses with side shields are insufficient. Goggles prevent fine, aerosolized acidic dust from bypassing the lenses and contacting the eyes[4][6].
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents particulate accumulation on street clothes. Synthetic fabrics (like polyester) must be avoided as they generate static electricity, which aerosolizes fine powders[8][9].
Respiratory N95 or P100 particulate respirator (if outside hood)While handling must occur in a fume hood, a respirator is required during emergency spill cleanup to prevent inhalation of H335-classified dust[8][10].

III. Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must incorporate a verification check. Do not proceed to the next step unless the current step's safety condition is met.

G Start 1. Storage Retrieval (Desiccated, 2-8°C) Hood 2. Fume Hood Prep (Verify Flow >100 fpm) Start->Hood PPE 3. Don PPE (Double Nitrile, Goggles) Hood->PPE Weigh 4. Weighing (Anti-static tools) PPE->Weigh Transfer 5. Closed Transfer (Inert Atmosphere) Weigh->Transfer Decon 6. Decontamination (70% EtOH Wipe) Transfer->Decon Waste 7. Waste Disposal (Halogenated Organics) Decon->Waste

Safe handling workflow for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Causality: Proper airflow captures aerosolized particulates before they reach the operator's breathing zone[8][11].

  • Static Mitigation: Wipe the balance and surrounding hood area with an anti-static wipe. Causality: Halogenated organic powders often carry a static charge, causing them to "jump" from spatulas, leading to contamination and inaccurate mass measurements.

  • Weighing: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable vial. Close the vial before removing it from the balance enclosure.

  • Transfer: If transferring the compound to a reaction vessel, do so under a continuous stream of inert gas (Nitrogen or Argon) to prevent oxidative degradation of the hydroxyphenyl moiety and minimize dust dispersion.

IV. Spill Response & Decontamination

In the event of a localized powder spill inside the fume hood, execute the following protocol[9][11]:

  • Isolate: Lower the fume hood sash immediately to maximize containment and prevent room-wide aerosolization[11].

  • Neutralize & Bind: Do not dry-sweep, as this aerosolizes the hazardous dust. Gently cover the powder with slightly dampened absorbent pads (using water or 70% ethanol) to suppress the dust[9].

  • Wipe Down: Wipe the area inward from the edges of the spill to prevent spreading. The carboxylic acid residue can be neutralized with a mild sodium bicarbonate solution, followed by a final DI water rinse.

  • Dispose: Place all contaminated wipes and pads into a designated hazardous waste bag[11].

V. Waste Disposal Plan

According to EPA and OSHA guidelines, laboratory waste must be strictly segregated to prevent dangerous incompatibilities[10][12].

  • Solid Waste: Any empty vials, contaminated gloves, weighing boats, or spill cleanup materials must be placed in a solid hazardous waste container explicitly labeled "Toxic Solid Waste - Halogenated Organics" [12].

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or DCM) during an experiment, the resulting solution must be disposed of in a "Halogenated Organic Liquid Waste" carboy. Causality: Mixing halogenated waste with non-halogenated waste violates environmental regulations and can lead to dangerous exothermic reactions or off-gassing in the waste container[9][12].

References

  • NextSDS: 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID (CAS 351443-08-8). Source: nextsds.com. URL:[Link]

  • NextSDS: 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID. Source: nextsds.com. URL:[Link]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance. Source: osha.gov. URL:[Link]

  • Kansas State University: Prudent Practices in Laboratory Safety. Source: k-state.edu. URL: [Link]

  • Occupational Safety and Health Administration (OSHA): OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Source: osha.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA): OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Source: osha.gov. URL:[Link]

  • Vanderbilt University Medical Center: The Laboratory Standard. Source: vumc.org. URL:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf: Working with Chemicals - Prudent Practices in the Laboratory. Source: nih.gov. URL:[Link]

  • USDA ARS: Chemical Hygiene Plan. Source: usda.gov. URL:[Link]

  • Washington State University: V.C - Environmental Health & Safety. Source: wsu.edu. URL:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf: Management of Waste - Prudent Practices in the Laboratory. Source: nih.gov. URL:[Link]

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